TC-2559 difumarate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2C4H4O4/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;2*5-3(6)1-2-4(7)8/h4,6,8-10,13H,3,5,7H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b6-4+;2*2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWVPSJQGJBDLM-MYBAKCFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)C=CCCNC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CN=CC(=C1)/C=C/CCNC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of TC-2559 Difumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-2559 difumarate, chemically known as (E)-N-Methyl-4-[3-(5-ethoxypyridin)yl]-3-buten-1-amine difumarate, is a novel, orally active and selective partial agonist for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs).[1][2] This selectivity for central nervous system (CNS) receptors over peripheral nervous system (PNS) receptors, combined with its specific pharmacological profile, has positioned TC-2559 as a significant tool for neuroscience research and a potential therapeutic agent for neurodegenerative diseases and other neurological disorders.[3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Selective α4β2 nAChR Partial Agonism
The primary mechanism of action of this compound is its function as a partial agonist at the α4β2 nicotinic acetylcholine receptor subtype.[1] Unlike full agonists which elicit a maximal receptor response, partial agonists produce a submaximal response, even at saturating concentrations. This property can be advantageous in a therapeutic context, as it may reduce the likelihood of receptor desensitization and the incidence of side effects often associated with full nicotinic agonists.[4]
TC-2559 demonstrates a remarkable selectivity for the α4β2 nAChR subtype over other nAChR subtypes, including α4β4, α2β4, α3β4, α3β2, and the homomeric α7 receptor.[1][5] This selectivity is particularly pronounced when comparing its activity at CNS versus PNS nAChRs, with a selectivity ratio exceeding 4000.[3] The compound has been shown to be particularly selective for the (α4)₂(β2)₃ stoichiometry of the α4β2 receptor.[1]
The activation of α4β2 nAChRs by TC-2559 leads to the opening of the non-selective cation channel that is an integral part of the receptor. This allows for the influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to depolarization of the neuronal membrane and subsequent downstream signaling events.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of TC-2559
| Radioligand | Receptor Target | Preparation | Kᵢ (nM) |
| [³H]-nicotine | Nicotinic Acetylcholine Receptors | Rat Brain Membranes | 5 |
| [¹²⁵I]-bungarotoxin | α7 Nicotinic Acetylcholine Receptors | Rat Brain Membranes | >50,000 |
Data sourced from Bencherif et al. (2000).[3]
Table 2: Functional Potency (EC₅₀) of TC-2559 at Human nAChR Subtypes
| nAChR Subtype | Assay | EC₅₀ (μM) |
| α4β2 | Calcium Influx (Fluo-3) | 0.18 |
| α4β4 | Calcium Influx (Fluo-3) | 12.5 |
| α2β4 | Calcium Influx (Fluo-3) | 14.0 |
| α3β4 | Calcium Influx (Fluo-3) | >30 |
| α3β2 | Calcium Influx (Fluo-3) | >100 |
| α7 | Calcium Influx (Fluo-3) | >100 |
Data sourced from Tocris Bioscience and R&D Systems product information, referencing Chen et al. (2003).[1][6]
Signaling Pathway
The binding of TC-2559 to the α4β2 nAChR initiates a cascade of events within the neuron. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of TC-2559 at the α4β2 nAChR.
Key Experimental Protocols
The following sections detail the methodologies for key experiments that have been instrumental in characterizing the mechanism of action of TC-2559.
Radioligand Binding Assay
Objective: To determine the binding affinity of TC-2559 for nicotinic acetylcholine receptors.
Methodology:
-
Tissue Preparation: Whole rat brains are homogenized in a buffered solution and centrifuged to isolate crude membrane fractions. The resulting pellet is resuspended to a final protein concentration of approximately 1 mg/mL.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-nicotine for general nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs) and varying concentrations of the unlabeled competitor, TC-2559.
-
Incubation and Separation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of TC-2559 that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Ion Flux Assay (Calcium Influx)
Objective: To measure the functional potency (EC₅₀) and efficacy of TC-2559 at different nAChR subtypes.[6]
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells are stably transfected to express specific human nAChR subtypes (e.g., α4β2, α4β4, α2β4, α3β4, α3β2, or α7).
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM, which increases its fluorescence intensity upon binding to free intracellular calcium.
-
Compound Application: Varying concentrations of TC-2559 are added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence imaging plate reader.
-
Data Analysis: The peak fluorescence response at each concentration of TC-2559 is determined. The data are then plotted as a concentration-response curve, and the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is calculated using a sigmoidal dose-response equation.
Dopamine Release Assay
Objective: To assess the effect of TC-2559 on neurotransmitter release from specific brain regions.[3]
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from rat striatum by homogenization and differential centrifugation.
-
Radiolabeling: The synaptosomes are incubated with [³H]-dopamine to allow for its uptake into the vesicles.
-
Stimulation: The [³H]-dopamine-loaded synaptosomes are then stimulated with varying concentrations of TC-2559.
-
Sample Collection and Quantification: The amount of [³H]-dopamine released into the supernatant is measured by liquid scintillation counting.
-
Data Analysis: The amount of dopamine release is expressed as a percentage of the total synaptosomal [³H]-dopamine content. Concentration-response curves are generated to determine the potency and efficacy of TC-2559 in inducing dopamine release.
Experimental Workflow Visualization
The following diagram provides a generalized workflow for characterizing a novel nAChR ligand like TC-2559.
Caption: A typical workflow for the preclinical evaluation of a nAChR ligand.
Conclusion
This compound is a highly selective partial agonist of the α4β2 nicotinic acetylcholine receptor. Its mechanism of action, characterized by a favorable CNS-to-PNS selectivity ratio and a distinct pharmacological profile, has been elucidated through a series of in vitro, ex vivo, and in vivo studies. The quantitative data and experimental methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential and scientific application of this compound. The selective activation of α4β2 nAChRs by TC-2559 holds promise for the development of novel treatments for a range of neurological and psychiatric disorders.
References
- 1. TC 2559 difumarate | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The nicotinic alpha 4 beta 2 receptor selective agonist, TC-2559, increases dopamine neuronal activity in the ventral tegmental area of rat midbrain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to α4β2 Nicotinic Acetylcholine Receptor Partial Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The α4β2 Nicotinic Receptor as a Therapeutic Target
The α4β2 nicotinic acetylcholine receptor (nAChR) is the most abundant subtype of nicotinic receptors in the central nervous system.[1] As a ligand-gated ion channel, it plays a crucial role in a variety of cognitive functions, including learning, memory, and attention, as well as mood and reward pathways.[2] The receptor is a pentameric structure composed of α4 and β2 subunits, which can assemble in two primary stoichiometries: a high-affinity, high-agonist-sensitivity (HS) isoform, (α4)₂(β2)₃, and a low-affinity, low-agonist-sensitivity (LS) isoform, (α4)₃(β2)₂.[1][2][3]
The α4β2 nAChR is a well-established therapeutic target, most notably for nicotine addiction. Partial agonists for this receptor represent a key class of pharmacotherapies. These compounds bind to the receptor and elicit a response that is lower than that of a full agonist like acetylcholine or nicotine. This unique mechanism of action allows them to alleviate withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine, making them highly effective aids for smoking cessation.[4][5] Prominent examples include the clinically approved drug varenicline and the naturally derived cytisine.[6][7] Research is also expanding to explore the potential of α4β2 partial agonists in treating other CNS disorders, such as depression and ADHD.[8][9][10]
Core Mechanism of Action
The therapeutic efficacy of α4β2 partial agonists stems from their dualistic pharmacological activity at the receptor level, primarily within the brain's mesolimbic dopamine system.
-
Agonist Action (The "Nicotine Mimic"): In the absence of nicotine (i.e., during a smoking cessation attempt), a partial agonist binds to and moderately stimulates α4β2 nAChRs. This stimulation triggers a modest and sustained release of dopamine in the nucleus accumbens.[4] This action helps to alleviate the craving and withdrawal symptoms (such as irritability and anxiety) that are caused by the low dopamine levels experienced during nicotine abstinence.[4]
-
Antagonist Action (The "Nicotine Blockade"): When nicotine is introduced (e.g., if the individual smokes a cigarette), the partial agonist, already occupying the receptor's binding site, prevents nicotine from binding.[4] Because the partial agonist has a lower intrinsic efficacy than nicotine, it prevents the large, reinforcing surge of dopamine that nicotine would normally produce.[11] This action diminishes the rewarding and satisfying effects of smoking, thereby reducing the incentive to smoke.[12]
This balanced mechanism provides a stable, moderate level of dopaminergic stimulation, which contrasts with the sharp peaks and troughs induced by smoking, ultimately facilitating the quitting process.
Quantitative Pharmacological Data of Key Partial Agonists
The pharmacological profiles of α4β2 partial agonists are defined by their binding affinity (Kᵢ), functional potency (EC₅₀), and intrinsic efficacy (Eₘₐₓ). These parameters determine the drug's ability to compete with nicotine and its level of receptor stimulation. The data for prominent α4β2 partial agonists are summarized below.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, µM) | Intrinsic Efficacy (% of ACh response) | Reference(s) |
| Varenicline | human α4β2 | 0.4 | 2.3 | 13.4% | [13][14][15] |
| rat α4β2 | - | 2.3 | 13.4% | [14] | |
| rat α3β4 | - | 55 | 75% | [14] | |
| rat α7 | 125 | 18 | 93% (Full Agonist) | [13][14] | |
| Cytisine | human α4β2 | - | - | < ABT-418, Nicotine, ACh | [16] |
| rat α4β2 | 6.1 | - | - | [13] | |
| rat muscle α1-containing | 430 | - | - | [13] | |
| Dianicline | rat α4β2 | - | - | - | [17][18] |
Note: Data are compiled from studies using different experimental systems (e.g., human vs. rat receptors, different cell expression systems), which can lead to variations in absolute values. Direct comparison should be made with caution.
Signaling Pathways
Activation of α4β2 nAChRs by partial agonists initiates both canonical ionotropic signaling and non-canonical metabotropic pathways.
Canonical Ionotropic Pathway
The primary and most rapid signaling mechanism is through the receptor's integral ion channel. Partial agonist binding induces a conformational change that opens the channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺.[19] This influx leads to depolarization of the neuronal membrane, which in turn modulates the release of various neurotransmitters, most significantly dopamine in the reward pathway.[19]
Caption: Canonical ionotropic signaling pathway of the α4β2 nAChR.
Metabotropic Signaling via Src/Syk Kinases
Recent evidence has shown that α4β2 nAChRs can also signal through second messenger systems independently of their ion channel activity. One such pathway involves the recruitment of β-arrestin1 and the chaperone protein 14-3-3η upon nicotinic stimulation.[20] This complex activates the Src kinase, which then phosphorylates Syk kinase. Activated Syk interacts with Phospholipase C γ1 (PLCγ1), leading to an increase in cellular diacylglycerol (DAG) levels and the subsequent translocation and activation of Protein Kinase CβII (PKCβII).[20] This pathway suggests a more complex and potentially sustained cellular response to α4β2 activation.
Caption: Metabotropic α4β2 nAChR signaling via the Src-Syk-PKCβII pathway.
Neuroprotective and Anti-inflammatory Signaling
Activation of α4β2 nAChRs has also been linked to neuroprotective and anti-inflammatory effects through distinct intracellular cascades.
-
PI3K/Akt Pathway: Agonist stimulation can activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, a key cascade involved in promoting cell survival and neuroprotection.[21]
-
JAK2/STAT3 Pathway: Studies have demonstrated that nicotine, acting via α4β2 receptors, can suppress neuroinflammation by activating the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[22][23] This anti-inflammatory action may contribute to the cognitive-enhancing and neuroprotective effects observed with nicotinic agonists.
Caption: Neuroprotective and anti-inflammatory pathways of α4β2 nAChR.
Key Experimental Protocols
The characterization of α4β2 partial agonists relies on a suite of standardized in vitro and in vivo assays.
Radioligand Binding Assay (for Affinity)
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for the α4β2 receptor.[24] It measures the ability of a non-radiolabeled test compound to compete with and displace a known radioligand from the receptor.
Detailed Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex or thalamus) or cells stably expressing human α4β2 nAChRs are homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the receptors.[25]
-
Radioligand Selection: A high-affinity radioligand for the α4β2 receptor is chosen, such as [³H]cytisine or [³H]epibatidine.[25][26]
-
Competitive Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the "competitor") are incubated with the prepared membranes at a specific temperature for a set duration to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal competition curve is generated, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (for Function)
This electrophysiological technique is widely used to measure the functional properties (potency and efficacy) of agonists at ligand-gated ion channels expressed in a heterologous system.
Detailed Methodology:
-
Oocyte Preparation: Oocytes are harvested from a Xenopus laevis frog and defolliculated.
-
cRNA Injection: The oocytes are injected with a solution containing the cRNAs encoding the human α4 and β2 receptor subunits. They are then incubated for several days to allow for receptor protein expression and assembly on the oocyte membrane.[14]
-
Electrophysiological Recording: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte's membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Compound Application: The oocyte is continuously perfused with a buffer solution. Increasing concentrations of the partial agonist are applied via the perfusion system.
-
Current Measurement: The binding of the agonist opens the nAChR channels, causing an inward flow of current. This current is measured by the recording electrode.
-
Data Analysis: The peak current response at each concentration is measured and plotted against the log concentration of the agonist. A dose-response curve is generated, from which the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) are determined. Efficacy is often expressed as a percentage of the maximal response elicited by a full agonist like acetylcholine.[14]
Caption: Experimental workflow for a two-electrode voltage clamp (TEVC) assay.
In Vivo Models for Preclinical Efficacy
To assess the therapeutic potential of these compounds, several in vivo animal models are employed:
-
In Vivo Microdialysis: This technique measures neurotransmitter levels in specific brain regions of freely moving animals. A microdialysis probe is implanted into the nucleus accumbens to measure dopamine release in response to systemic administration of the partial agonist, both alone and in the presence of nicotine. This directly assesses the compound's effect on the reward pathway.
-
Nicotine Self-Administration: Rodents are trained to press a lever to receive an intravenous infusion of nicotine. This model mimics the reinforcing effects of nicotine. The ability of a partial agonist to reduce the rate of lever pressing indicates its potential to decrease the rewarding properties of nicotine.
-
Models of Nicotine Withdrawal: Withdrawal symptoms in rodents (e.g., anxiety-like behaviors) are measured after cessation of chronic nicotine administration. The ability of a partial agonist to reverse these symptoms demonstrates its potential to alleviate withdrawal in humans.
-
Behavioral Models for Depression: Antidepressant-like effects are evaluated using tests like the forced swim test and tail suspension test, where a reduction in immobility time is considered a positive indicator.[9][10][27]
References
- 1. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Distinctive single-channel properties of α4β2-nicotinic acetylcholine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Varenicline: a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist approved for smoking cessation [pubmed.ncbi.nlm.nih.gov]
- 8. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors [biomolther.org]
- 9. Research Portal [iro.uiowa.edu]
- 10. scispace.com [scispace.com]
- 11. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. Dianicline, a novel α4β2 nicotinic acetylcholine receptor partial agonist, for smoking cessation: a randomized placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]
- 20. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Nicotine Activating α<sub>4</sub>β<sub>2</sub> Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - ProQuest [proquest.com]
- 23. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of TC-2559 Difumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-2559 difumarate is a novel, orally active, and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system (CNS) implicated in cognitive function and neurodegenerative diseases.[1][2] Developed by Targacept, TC-2559 has demonstrated a promising pharmacological profile, exhibiting high affinity and selectivity for the α4β2 nAChR subtype with a favorable CNS-to-peripheral nervous system (PNS) selectivity ratio.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and data presented for easy reference.
Discovery and Pharmacological Profile
TC-2559, chemically known as (E)-N-Methyl-4-[3-(5-ethoxypyridin)yl]-3-buten-1-amine, was identified as a potent and selective ligand for neuronal nAChRs.[1] Its discovery was part of a research program aimed at developing CNS-selective compounds with therapeutic potential for neurodegenerative disorders.
Binding Affinity and Receptor Subtype Selectivity
TC-2559 exhibits high affinity for the α4β2 nAChR subtype, effectively competing with [³H]-nicotine for binding sites.[1] Its selectivity is highlighted by its significantly lower affinity for other nAChR subtypes and its lack of effect on muscle and ganglion-type nAChRs at high concentrations.[1]
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, µM) | Reference |
| α4β2 | 5 | 0.18 | [1][3] |
| α2β4 | - | 14.0 | [3] |
| α4β4 | - | 12.5 | [3] |
| α3β4 | - | > 30 | [3] |
| α3β2 | - | > 100 | [3] |
| α7 | > 50,000 ([¹²⁵I]-α-bungarotoxin) | > 100 | [1][3] |
In Vitro and In Vivo Efficacy
-
Dopamine Release: TC-2559 is a potent and efficacious agonist in stimulating dopamine release from striatal synaptosomes.[1]
-
Neuroprotection: The compound has been shown to significantly reduce glutamate-induced neurotoxicity in vitro.[1]
-
Cognitive Enhancement: In animal models, TC-2559 significantly attenuates scopolamine-induced cognitive deficits in the step-through passive avoidance task.[1][2]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for TC-2559 is not publicly available in a single comprehensive document, a plausible synthetic route can be inferred from related syntheses and general organic chemistry principles. The synthesis likely involves a Horner-Wadsworth-Emmons reaction to form the key (E)-alkene bond.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
Radioligand Binding Assay for α4β2 nAChR
This protocol is adapted from standard procedures for nAChR binding assays.
1. Membrane Preparation:
- Rat cortical tissue is homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
- The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.
- The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated.
- The final pellet is resuspended in assay buffer and the protein concentration is determined.
2. Binding Assay:
- In a 96-well plate, incubate the membrane preparation with varying concentrations of TC-2559 and a fixed concentration of [³H]-nicotine (e.g., 3 nM).
- Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM nicotine).
- The plate is incubated for 60-90 minutes at 4°C.
- The reaction is terminated by rapid filtration through glass fiber filters pre-soaked in polyethylenimine.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
- The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Dopamine Release Assay from Striatal Synaptosomes
This protocol outlines a common method for measuring dopamine release.
1. Synaptosome Preparation:
- Rat striata are dissected and homogenized in a sucrose buffer.
- The homogenate is centrifuged at low speed to remove nuclei and cell debris.
- The supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.
- The pellet is resuspended and layered onto a density gradient (e.g., Percoll or Ficoll) and centrifuged to purify the synaptosomes.
- The synaptosomal layer is collected, washed, and resuspended in a physiological buffer.
2. Dopamine Release Measurement:
- Synaptosomes are pre-incubated with [³H]-dopamine to allow for uptake.
- The loaded synaptosomes are then superfused with buffer.
- After a baseline period, the synaptosomes are stimulated with TC-2559 at various concentrations.
- Fractions of the superfusate are collected at regular intervals.
- The radioactivity in each fraction is determined by liquid scintillation counting to quantify the amount of released [³H]-dopamine.
Scopolamine-Induced Cognitive Deficit Model (Passive Avoidance Task)
This in vivo model is used to assess the effects of TC-2559 on learning and memory.
1. Apparatus:
- A two-compartment shuttle box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
2. Procedure:
- Training (Day 1): A rat is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the rat enters the dark compartment (which they tend to do as they are nocturnal), the door is closed and a mild, brief foot shock is delivered.
- Treatment: TC-2559 or vehicle is administered to the rats, typically 30-60 minutes before the retention test. Scopolamine (a muscarinic antagonist that induces amnesia) is administered prior to the training session to induce a cognitive deficit.
- Retention Test (Day 2): The rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. An increased latency to enter the dark chamber is interpreted as improved memory of the aversive stimulus.
Signaling Pathway and Experimental Workflows
TC-2559 Signaling at the α4β2 nAChR
Caption: TC-2559 mediated signaling pathway.
Radioligand Binding Assay Workflow
Caption: Workflow for the radioligand binding assay.
Passive Avoidance Task Workflow
Caption: Workflow for the passive avoidance task.
Conclusion
This compound is a selective α4β2 nAChR partial agonist with a compelling preclinical profile that suggests its potential as a therapeutic agent for cognitive deficits associated with neurodegenerative diseases. Its high selectivity for the CNS and its efficacy in animal models warrant further investigation. This technical guide provides a foundational understanding of the discovery, synthesis, and pharmacological evaluation of TC-2559, offering valuable information for researchers in the field of neuroscience and drug development.
References
- 1. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to TC-2559 Difumarate: A Selective α4β2 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-2559 difumarate is a potent and selective partial agonist for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of central nervous system (CNS) functions.[1][2] Developed for its high CNS selectivity, TC-2559 has demonstrated potential therapeutic applications in pain management and for ameliorating cognitive deficits.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, mechanism of action, and detailed experimental protocols for its evaluation.
Physicochemical Properties
TC-2559, with the chemical name (E)-N-Methyl-4-[3-(5-ethoxypyridin)yl]-3-buten-1-amine, is supplied as a difumarate salt.[1][2] There are discrepancies in the reported CAS Registry Number among suppliers, which should be noted when sourcing the compound. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 4-(5-ethoxy-3-pyridinyl)-N-methyl-(3E)-3-buten-1-amine difumarate | [2] |
| Molecular Formula | C₁₂H₁₈N₂O • 2C₄H₄O₄ | [1] |
| Molecular Weight | 438.43 g/mol | [2] |
| CAS Number | 212332-35-9 or 2454492-41-0 (discrepancy noted) | [1] |
| Purity | ≥95% - ≥98% | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in water (up to 100 mM), slightly soluble in DMSO and Methanol | [1] |
| Storage | Desiccate at room temperature or store at -20°C for long-term stability | [3] |
Pharmacological Profile
TC-2559 is distinguished by its high selectivity as a partial agonist for the α4β2 nAChR subtype. Its activity has been characterized in various recombinant cell lines, demonstrating significantly lower potency at other nAChR subtypes. This selectivity contributes to an enhanced therapeutic window, potentially minimizing off-target effects.
| Receptor Subtype | EC₅₀ Value (µM) | Source(s) |
| α4β2 | 0.18 | [1][2] |
| α4β4 | 12.5 | [1][2] |
| α2β4 | 14.0 | [1][2] |
| α3β4 | >30 | [1][2] |
| α3β2 | >100 | [1][2] |
| α7 | >100 | [1][2] |
Mechanism of Action and Signaling Pathways
TC-2559 exerts its effects primarily through two distinct mechanisms: direct neuronal depolarization in the CNS and anti-inflammatory modulation in immune cells.
-
Neuromodulation in the Ventral Tegmental Area (VTA): In the VTA, a key region for reward and motivation, TC-2559 directly binds to and activates postsynaptic α4β2 nAChRs on dopamine neurons. This activation leads to cation influx, membrane depolarization, and an increased firing rate of these neurons. This mechanism is believed to underlie its potential effects on cognition and mood.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of TC-2559 Difumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-2559 difumarate is a novel, centrally active compound that has demonstrated high selectivity as a partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1][2][3] Preclinical studies have highlighted its potential therapeutic applications in conditions requiring cognitive enhancement and neuroprotection. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, along with detailed experimental protocols for key cited studies. While extensive pharmacodynamic data is available, a comprehensive pharmacokinetic profile remains to be fully elucidated in publicly accessible literature.
Introduction
TC-2559, chemically known as (E)-N-Methyl-4-[3-(5-ethoxypyridin)yl]-3-buten-1-amine, is a synthetic ligand designed to selectively target neuronal nicotinic acetylcholine receptors (nAChRs).[4] Specifically, it exhibits a high affinity and partial agonist activity at the α4β2 nAChR subtype, which is abundantly expressed in the central nervous system (CNS) and plays a crucial role in cognitive processes, learning, and memory.[3][5][6] Its selectivity for the CNS over peripheral nAChRs suggests a favorable side effect profile compared to non-selective nicotinic agonists like nicotine.[4] This document synthesizes the current knowledge on the pharmacokinetic and pharmacodynamic properties of this compound to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.
Pharmacodynamics
The primary mechanism of action of TC-2559 is its function as a selective partial agonist at α4β2 nAChRs.[1][2][3] This interaction leads to the modulation of downstream signaling pathways and neurotransmitter release, which are believed to underlie its observed pharmacological effects.
Receptor Binding and Selectivity
TC-2559 demonstrates a high affinity for the α4β2 nAChR subtype, effectively competing with [³H]-nicotine for binding sites.[4] In contrast, it shows negligible affinity for the α7 nAChR subtype, as evidenced by its inability to compete with [¹²⁵I]-α-bungarotoxin binding.[4]
Table 1: Receptor Binding Affinity and Functional Potency of TC-2559
| Receptor Subtype | Parameter | Value | Reference |
| α4β2 | Ki (nM) | 5 | [4] |
| α7 | Ki (nM) | >50,000 | [4] |
| α4β2 | EC₅₀ (µM) | 0.18 | [1][2] |
| α2β4 | EC₅₀ (µM) | 14.0 | [5][6] |
| α4β4 | EC₅₀ (µM) | 12.5 | [5][6] |
| α3β4 | EC₅₀ (µM) | >30 | [5][6] |
EC₅₀ values were determined in HEK293 cells expressing the respective human recombinant nAChR subtypes.[6]
Signaling Pathways
Activation of α4β2 nAChRs by TC-2559 leads to depolarization of the neuronal membrane through the influx of cations, primarily Na⁺ and Ca²⁺. This influx can trigger a cascade of intracellular signaling events. One identified pathway involves the inhibition of STAT3 phosphorylation, which may contribute to its anti-inflammatory properties.[7]
Figure 1: Proposed signaling pathway of TC-2559.
Effects on Neurotransmitter Release
TC-2559 has been shown to be potent and efficacious in stimulating the release of dopamine from striatal synaptosomes.[4] Furthermore, in vivo electrophysiology studies have demonstrated that systemic administration of TC-2559 increases the firing rate of dopaminergic neurons in the ventral tegmental area (VTA).
In Vivo Pharmacological Effects
TC-2559 has demonstrated efficacy in preclinical models of cognitive impairment. It significantly attenuates scopolamine-induced cognitive deficits in a step-through passive avoidance task.[4] Additionally, both acute and repeated oral dosing of TC-2559 enhances performance in a radial arm maze task, a measure of spatial learning and memory.[4]
In vitro studies have indicated that TC-2559 can significantly reduce glutamate-induced neurotoxicity.[4]
In contrast to nicotine, equimolar concentrations of TC-2559 do not induce hypothermia or an enhancement in locomotor activity following repeated daily administration.[4] This suggests a more favorable central nervous system selectivity and a potentially wider therapeutic window.[4]
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, including parameters such as oral bioavailability, half-life, clearance, and volume of distribution, are not extensively available in the peer-reviewed literature. The compound is described as "orally active," indicating at least some degree of absorption after oral administration.[4] One study reported that TC-2559 achieves micromolar concentrations in the brain following intravenous administration in rats, suggesting it can cross the blood-brain barrier.
Table 2: Summary of Available Pharmacokinetic Information for TC-2559
| Parameter | Information | Species | Route of Administration | Reference |
| Oral Activity | Described as "orally active" | Preclinical models | Oral | [4] |
| Brain Penetration | Achieves micromolar brain levels | Rat | Intravenous |
Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocols
This section provides an overview of the methodologies used in key studies to evaluate the pharmacodynamics of TC-2559.
Receptor Binding Assay ([³H]-nicotine)
Figure 2: Workflow for [³H]-nicotine binding assay.
-
Tissue Preparation: Brain regions (e.g., rat cerebral cortex) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction.
-
Binding Reaction: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-nicotine and varying concentrations of TC-2559 (or other competing ligands) in a buffer solution. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Dopamine Release from Striatal Synaptosomes
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of TC-2559 Difumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding affinity of TC-2559 difumarate, a selective partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs). The document summarizes key binding affinity data, details relevant experimental methodologies, and visualizes associated pathways and workflows to support research and development efforts in neuropharmacology and related fields.
Core Data Presentation: Binding Affinity of this compound
This compound exhibits a distinct binding profile, with a notable selectivity for the α4β2 nAChR subtype. The following tables summarize the quantitative data on its binding affinity and potency across various nAChR subtypes and stoichiometries.
Table 1: Inhibition Constants (Ki) of this compound
| Radioligand | Receptor Subtype/Tissue | Ki (nM) | Reference |
| [³H]-Nicotine | Neuronal nAChRs (unspecified) | 5 | [1] |
| [¹²⁵I]-α-Bungarotoxin | Muscle-type nAChRs | >50,000 | [1] |
Table 2: Potency (EC₅₀) of this compound at various nAChR Subtypes
| Receptor Subtype | Stoichiometry | EC₅₀ (µM) | Reference |
| α4β2 | (α4)₂(β2)₃ | 0.18 | [2][3] |
| α4β2 | (α4)₃(β2)₂ | Not specified | |
| α4β4 | Not specified | 12.5 | [2][3] |
| α2β4 | Not specified | 14.0 | [2][3] |
| α3β4 | Not specified | >30 | [2][3] |
| α3β2 | Not specified | >100 | [2][3] |
| α7 | Not specified | >100 | [2][3] |
Experimental Protocols
The determination of the in vitro binding affinity of this compound typically involves radioligand binding assays. Below is a representative protocol for a competition binding assay, a common method to determine the inhibition constant (Ki) of a test compound.
Radioligand Competition Binding Assay for nAChRs
This protocol outlines the general procedure for determining the binding affinity of this compound by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs expressed in a suitable biological matrix.
1. Materials and Reagents:
-
Receptor Source: Membranes prepared from tissues (e.g., rat brain cortex) or cell lines (e.g., SH-EP1-hα4β2) expressing the nAChR subtype of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the target receptor (e.g., [³H]-Nicotine, [³H]-Epibatidine).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine, epibatidine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well microplates.
-
Filtration apparatus (Cell Harvester).
-
Liquid Scintillation Counter.
2. Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like BCA).
-
Store the membrane aliquots at -80°C until use.
3. Assay Procedure:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, a saturating concentration of the non-specific control, and membrane preparation.
-
Competition Binding: Radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
Place the filters into scintillation vials and add scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of TC-2559 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow of a radioligand competition binding assay.
Signaling Pathway: TC-2559 at α4β2 nAChRs
TC-2559, upon binding to the α4β2 nicotinic acetylcholine receptor, has been shown to modulate intracellular signaling cascades, notably by inhibiting the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).
Caption: TC-2559 signaling at α4β2 nAChRs inhibits STAT3 phosphorylation.
References
TC-2559 Difumarate: A Deep Dive into its Selectivity for Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
TC-2559 difumarate is a notable subtype-selective partial agonist for nicotinic acetylcholine receptors (nAChRs), demonstrating a pronounced preference for the α4β2 subtype.[1][2] This selectivity profile, coupled with its oral activity and enhanced central nervous system (CNS) to peripheral nervous system (PNS) selectivity ratio, has positioned TC-2559 as a significant pharmacological tool for investigating the roles of α4β2 nAChRs in various physiological and pathological processes.[3] This technical guide provides an in-depth analysis of the nAChR subtype selectivity of TC-2559, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Quantitative Selectivity Profile
The selectivity of TC-2559 has been characterized across a range of human nAChR subtypes using various in vitro techniques. The data consistently highlights its high potency and partial agonist activity at the α4β2 receptor, with significantly lower activity at other subtypes.
Functional Activity (EC50)
Functional potency, measured as the half-maximal effective concentration (EC50), demonstrates the concentration of TC-2559 required to elicit a half-maximal response at a given nAChR subtype. The following table summarizes the EC50 values obtained from studies using stably expressed human nAChR subtypes in mammalian cell lines and Xenopus oocytes.
| nAChR Subtype | EC50 (μM) | Efficacy (% of Acetylcholine) | Reference |
| α4β2 | 0.18 | 33% | [2] |
| 0.34 ((α4)3(β2)2) | 11% | [4] | |
| 0.54 ((α4)2(β2)3) | 152% | [4] | |
| α4β4 | 12.5 | Not Reported | |
| α2β4 | 14.0 | Not Reported | |
| α3β4 | > 30 | Not Reported | |
| α3β2 | > 100 | Not Reported | |
| α7 | > 100 | No activity detected | [2] |
Table 1: Functional Potency and Efficacy of TC-2559 at Human nAChR Subtypes.
TC-2559 is at least 69-fold more potent on the α4β2 subtype compared to other heteromeric subtypes.[2] It also displays selectivity for the (α4)2(β2)3 stoichiometry of the α4β2 receptor.
Binding Affinity (Ki)
Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of TC-2559 required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies higher binding affinity.
| Assay | Receptor Source | Radioligand | Ki (nM) | Reference |
| Competition Binding | Rat Brain Membranes | [3H]-Nicotine | 5 | [3] |
| Competition Binding | Rat Brain Membranes | [125I]-Bungarotoxin | > 50,000 | [3] |
Table 2: Binding Affinity of TC-2559 for nAChRs.
The high affinity for sites labeled by [3H]-nicotine (primarily α4β2) and the negligible affinity for sites labeled by [125I]-bungarotoxin (α7) further corroborate the functional selectivity of TC-2559.[3]
Experimental Protocols
The characterization of TC-2559's selectivity has relied on a combination of molecular and electrophysiological techniques. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays determine the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the Ki of TC-2559 at nAChR subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from rat brain tissue (e.g., cortex and hippocampus) known to express high densities of the nAChR subtypes of interest.
-
Radioligand: [3H]-Nicotine is commonly used to label high-affinity nAChRs, predominantly the α4β2 subtype. [125I]-α-Bungarotoxin is used to selectively label the α7 subtype.
-
Incubation: A fixed concentration of the radioligand is incubated with the brain membranes in the presence of increasing concentrations of TC-2559.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of TC-2559 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Functional Assays using Fluorescent Imaging Plate Reader (FLIPR)
This high-throughput screening method measures changes in intracellular calcium levels in response to receptor activation.
Objective: To determine the EC50 and efficacy of TC-2559 at various nAChR subtypes.
Methodology:
-
Cell Culture: Mammalian cell lines (e.g., HEK-293) are stably transfected to express specific human nAChR subtypes.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM.
-
Compound Addition: Increasing concentrations of TC-2559 are added to the cells using the FLIPR instrument.
-
Signal Detection: The FLIPR instrument's integrated fluorometer detects changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration upon nAChR channel opening.
-
Data Analysis: The fluorescence response is plotted against the concentration of TC-2559 to generate a dose-response curve, from which the EC50 and maximal efficacy (Emax) are calculated.
Caption: FLIPR-based Functional Assay Workflow.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique directly measures the ion flow through the nAChR channel upon agonist binding.
Objective: To characterize the functional properties of TC-2559 at specific nAChR stoichiometries.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired nAChR subunits.
-
Receptor Expression: The oocytes are incubated for several days to allow for the expression and assembly of functional nAChRs on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Agonist Application: TC-2559 at various concentrations is applied to the oocyte via a perfusion system.
-
Data Acquisition: The resulting inward currents, carried by cations flowing through the opened nAChR channels, are recorded.
-
Data Analysis: Current amplitudes are plotted against TC-2559 concentrations to generate dose-response curves, allowing for the determination of EC50 and relative efficacy.
Signaling and Functional Consequences
The selective activation of α4β2 nAChRs by TC-2559 has significant downstream effects, particularly in the CNS. One of the key pathways modulated is the dopaminergic system.
Modulation of Dopaminergic Neuron Activity
TC-2559 has been shown to increase the firing rate of dopaminergic (DA) neurons in the ventral tegmental area (VTA).[1][2] This effect is mediated by the direct activation of postsynaptic α4β2 nAChRs on these neurons, leading to depolarization and an increased likelihood of action potential firing.[2] This modulation of DA neuronal activity is believed to underlie some of the cognitive-enhancing effects of TC-2559.
Caption: TC-2559 Signaling in Dopaminergic Neurons.
Conclusion
This compound exhibits a clear and potent selectivity for the α4β2 nicotinic acetylcholine receptor subtype. This selectivity has been robustly demonstrated through a variety of in vitro assays, including radioligand binding and functional studies in both mammalian cell lines and Xenopus oocytes. Its partial agonist activity at α4β2 receptors, coupled with its favorable CNS penetration and selectivity over peripheral subtypes, makes it an invaluable tool for dissecting the physiological and pathophysiological roles of this specific nAChR. The detailed understanding of its selectivity profile and the methodologies used to ascertain it are crucial for the continued exploration of α4β2 nAChRs as therapeutic targets for a range of neurological and psychiatric disorders.
References
- 1. TC-2559 excites dopaminergic neurones in the ventral tegmental area by stimulating α4β2-like nicotinic acetylcholine receptors in anaesthetised rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nicotinic alpha 4 beta 2 receptor selective agonist, TC-2559, increases dopamine neuronal activity in the ventral tegmental area of rat midbrain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of TC-2559 Difumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-2559 difumarate, a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), has emerged as a promising therapeutic candidate for a range of neurological and psychiatric disorders. Its unique pharmacological profile, characterized by high selectivity for the α4β2 nAChR subtype and a favorable central nervous system (CNS) to peripheral nervous system (PNS) selectivity ratio, positions it as a molecule of significant interest for conditions where cholinergic modulation is implicated. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, receptor binding profile, preclinical efficacy in models of pain and cognitive dysfunction, and the underlying signaling pathways. Detailed experimental protocols for key studies are provided to facilitate further research and development.
Introduction
The α4β2 nicotinic acetylcholine receptor is the most abundant subtype of nAChRs in the brain and plays a crucial role in cognitive processes, mood, and nociception.[1] this compound acts as a partial agonist at this receptor, offering the potential for therapeutic benefit without the severe side effects associated with non-selective nicotinic agonists.[2] This document synthesizes the available preclinical data on this compound, presenting it in a structured format to aid researchers in evaluating its therapeutic applications.
Mechanism of Action and Receptor Binding Profile
This compound is a subtype-selective partial agonist for α4β2 nAChRs.[3][4] Its partial agonism allows it to modulate receptor activity while minimizing desensitization and potential toxicity.[2] The compound displays a high affinity for the α4β2 receptor subtype with selectivity for the (α4)2(β2)3 stoichiometry.[3][4]
Receptor Binding and Functional Activity
The in vitro activity of this compound has been characterized across various nAChR subtypes, demonstrating its high selectivity for the α4β2 receptor.
| Receptor Subtype | EC50 (μM) | Reference |
| α4β2 | 0.18 | [3][4] |
| α4β4 | 12.5 | [3][4] |
| α2β4 | 14.0 | [3][4] |
| α3β4 | > 30 | [3][4] |
| α3β2 | > 100 | [3][4] |
| α7 | > 100 | [3][4] |
Potential Therapeutic Applications
Preclinical studies have explored the efficacy of this compound in several therapeutic areas, primarily focusing on neuropathic pain and cognitive enhancement.
Analgesia in Neuropathic Pain
This compound has demonstrated significant antinociceptive effects in animal models of acute and chronic pain.
| Animal Model | Species | Dosing (mg/kg, i.p.) | Effect | Reference |
| Formalin-induced Nociception | Mice | 1-10 | Dose-dependently reduced both early and late phases of nociceptive responses. | [5] |
| Chronic Constriction Injury (CCI)-induced Neuropathic Pain | Rats | 0.3-3 | Dose-dependently inhibited neuropathic pain. | [5] |
Cognitive Enhancement
This compound has shown potential in reversing cognitive deficits in animal models.
| Animal Model | Species | Dosing | Effect | Reference |
| Scopolamine-induced Cognitive Deficit (Step-through passive avoidance task) | Not Specified | Not Specified | Attenuated cognitive deficits. | [3][4] |
Signaling Pathways
The therapeutic effects of this compound are mediated through the modulation of downstream signaling cascades following the activation of α4β2 nAChRs.
Experimental Protocols
In Vivo Models of Nociception
This model assesses the analgesic effects of compounds on both acute and inflammatory pain.
Protocol:
-
Animal Acclimatization: Male mice are acclimatized to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.
-
Drug Administration: this compound (1-10 mg/kg) or vehicle is administered intraperitoneally (i.p.).
-
Formalin Injection: A solution of 2.5% formalin is injected subcutaneously (s.c.) into the plantar surface of the right hind paw.[6]
-
Observation: Immediately after formalin injection, the mice are returned to the observation chambers. The cumulative time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[6]
-
Data Analysis: The duration of nociceptive behavior in each phase is quantified and compared between the drug-treated and vehicle-treated groups.
This model mimics chronic nerve compression and is used to study neuropathic pain.[7]
Protocol:
-
Surgical Procedure: Under anesthesia, the common sciatic nerve of a male Sprague-Dawley rat is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.[8]
-
Post-operative Care and Development of Neuropathy: Animals are allowed to recover, and neuropathic pain symptoms, such as mechanical allodynia, typically develop over several days.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation (e.g., using von Frey filaments) is measured on the ipsilateral (injured) and contralateral (uninjured) hind paws to establish a baseline.
-
Drug Administration: this compound (0.3-3 mg/kg) or vehicle is administered i.p.
-
Post-treatment Assessment: Mechanical allodynia is reassessed at various time points after drug administration.
-
Data Analysis: The paw withdrawal thresholds are compared before and after treatment and between the drug and vehicle groups.
In Vitro Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Protocol (General):
-
Membrane Preparation: Membranes from cells expressing the nAChR subtype of interest are prepared.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Pharmacokinetics
While detailed pharmacokinetic parameters for this compound are not extensively published in the public domain, available information indicates that it is orally active and possesses a markedly enhanced CNS-PNS selectivity ratio of over 4000.[4] An in vivo study in anesthetized rats showed that an intravenous administration of 1.32 mg/kg of TC-2559 resulted in an initial peak whole brain concentration of approximately 12 μM, which then stabilized at around 3-6 μM.[9]
Conclusion and Future Directions
This compound represents a compelling therapeutic candidate with a well-defined mechanism of action and promising preclinical efficacy in models of neuropathic pain and cognitive impairment. Its high selectivity for the α4β2 nAChR subtype suggests a favorable side effect profile compared to non-selective nicotinic agonists. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in more detail and to explore its therapeutic potential in a broader range of neurological and psychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this promising molecule.
References
- 1. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC-2559 excites dopaminergic neurones in the ventral tegmental area by stimulating alpha4beta2-like nicotinic acetylcholine receptors in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TC-2559, an α4β2 nicotinic acetylcholine receptor agonist, suppresses the expression of CCL3 and IL-1β through STAT3 inhibition in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 8. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TC-2559 excites dopaminergic neurones in the ventral tegmental area by stimulating α4β2-like nicotinic acetylcholine receptors in anaesthetised rats - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on TC-2559 Difumarate for Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-2559 difumarate has emerged as a promising small molecule in early-stage research for neurodegenerative diseases. This technical guide provides a comprehensive overview of the preclinical data on TC-2559, with a focus on its mechanism of action, pharmacodynamics, and initial efficacy in models relevant to neurodegeneration. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed to facilitate reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is the dysfunction of cholinergic systems. Nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, are highly expressed in brain regions critical for cognition and motor control and are implicated in the pathophysiology of these diseases. This compound is a selective partial agonist for the α4β2 nAChR, suggesting its potential as a therapeutic agent to ameliorate cognitive and motor deficits.[1][2][3] This document synthesizes the foundational preclinical research on TC-2559.
Mechanism of Action
TC-2559 acts as a subtype-selective partial agonist for α4β2 nicotinic acetylcholine receptors.[3] Upon binding, it modulates the ion channel, leading to an influx of cations, primarily Na+ and Ca2+, which in turn depolarizes the neuron and triggers downstream signaling cascades.[4][5] Notably, its partial agonism may offer a favorable therapeutic window, providing sufficient receptor stimulation to elicit a therapeutic effect while minimizing the potential for receptor desensitization and toxicity associated with full agonists.
Signaling Pathway
The activation of α4β2 nAChRs by TC-2559 initiates a signaling cascade that can influence neurotransmitter release and neuronal excitability. In brain regions like the ventral tegmental area (VTA), this leads to an increase in dopamine release, a neurotransmitter crucial for motor control and reward pathways.[1]
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of TC-2559.
Table 1: In Vitro Receptor Binding and Efficacy
| Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (EC50, μM) | Reference |
| α4β2 | 5 | 0.18 | [2][3] |
| α2β4 | - | 14.0 | [3] |
| α4β4 | - | 12.5 | [3] |
| α3β4 | - | > 30 | [3] |
| α3β2 | - | > 100 | [3] |
| α7 | > 50,000 | > 100 | [2][3] |
Table 2: In Vivo Effects of TC-2559
| Animal Model | Test | Dose | Effect | Reference |
| Rat | VTA Dopamine Neuronal Firing | 0.6 μM (in slice) | Increased activity | [1] |
| Rat | Scopolamine-induced cognitive deficit (Passive Avoidance) | Not specified | Attenuated deficit | [2] |
| Rat | Radial Arm Maze | Not specified | Enhanced performance | [2] |
| Mouse | Formalin Test | 1-10 mg/kg (i.p.) | Reduced nociceptive responses | [6] |
| Rat | CCI-induced Neuropathic Pain | 0.3-3 mg/kg (i.p.) | Inhibited pain | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of TC-2559 to nAChR subtypes.
Protocol:
-
Membrane Preparation: Rat brain tissue is homogenized in an ice-cold buffer and centrifuged to pellet the membranes containing the nAChRs. The pellet is washed and resuspended in the assay buffer.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]cytisine for α4β2 nAChRs) and varying concentrations of TC-2559.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: The radioactivity on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of TC-2559 that inhibits 50% of the specific radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This method is used to measure the functional effects of TC-2559 on nAChR ion channel activity.
Protocol:
-
Cell Preparation: Human embryonic kidney (HEK) cells are transfected to express the desired nAChR subtype (e.g., α4β2).
-
Gigaohm Seal Formation: A glass micropipette filled with an internal solution is brought into contact with the cell membrane, and a high-resistance seal (gigaohm seal) is formed.
-
Whole-Cell Configuration: A brief suction is applied to rupture the membrane patch, allowing electrical access to the entire cell.
-
Current Recording: The cell is voltage-clamped, and the currents flowing through the nAChRs are recorded in response to the application of different concentrations of TC-2559.
-
Data Analysis: The concentration of TC-2559 that elicits a half-maximal response (EC50) is determined from the dose-response curve.
In Vivo Microdialysis
This technique is employed to measure the effect of TC-2559 on neurotransmitter levels in the brains of living animals.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized rat.
-
Probe Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid at a slow, constant rate.
-
Dialysate Collection: Neurotransmitters from the extracellular fluid, such as dopamine, diffuse across the dialysis membrane and are collected in the dialysate.
-
TC-2559 Administration: TC-2559 is administered systemically (e.g., intraperitoneally) or locally through the probe.
-
HPLC-ECD Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify dopamine levels.
Passive Avoidance Task
This behavioral test is used to assess the effects of TC-2559 on learning and memory, particularly in models of cognitive deficit.
Protocol:
-
Apparatus: The apparatus consists of a brightly lit compartment and a dark compartment connected by a door.
-
Training: A rat is placed in the lit compartment. When it enters the dark compartment, it receives a mild, brief foot shock.
-
Drug Administration: To model cognitive deficits, an amnesic agent like scopolamine is administered before training.[2] TC-2559 is administered to assess its ability to reverse this deficit.
-
Retention Test: 24 hours after training, the rat is again placed in the lit compartment, and the latency to enter the dark compartment is measured.
-
Data Analysis: A longer latency to enter the dark compartment in the retention test is indicative of improved memory of the aversive stimulus. The latencies of the TC-2559-treated group are compared to those of the control and scopolamine-only groups.
Conclusion and Future Directions
The early-stage research on this compound demonstrates its potential as a selective modulator of α4β2 nAChRs. Its ability to enhance dopaminergic activity and ameliorate cognitive deficits in preclinical models provides a strong rationale for its further investigation as a therapeutic candidate for neurodegenerative diseases. Future research should focus on long-term efficacy and safety studies in more complex animal models of neurodegeneration, as well as the elucidation of its downstream signaling effects beyond neurotransmitter release. Clinical trials will be necessary to determine the translational potential of these promising preclinical findings.[2]
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Methodological & Application
Application Notes and Protocols: TC-2559 Difumarate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation and storage of TC-2559 difumarate stock solutions, ensuring optimal solubility and stability for experimental use. This compound is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), making it a valuable tool in neuroscience research.[1]
Physicochemical and Solubility Data
Proper handling of this compound begins with an understanding of its physical and chemical properties, which are crucial for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 438.43 g/mol | [1] |
| Formula | C₁₂H₁₈N₂O·2C₄H₄O₄ | [1] |
| Appearance | Solid powder | [2][3] |
| Purity | ≥95% to ≥98% | [1][2][3] |
The solubility of this compound in common laboratory solvents is summarized below. Water is the recommended solvent for achieving high concentration stock solutions.
| Solvent | Maximum Concentration | Notes | Source |
| Water | 100 mM (43.84 mg/mL) | Sonication and warming may be required to fully dissolve the compound.[4][5] | [1][4][5] |
| DMSO | Slightly soluble | Can be used for formulation, but water is preferred for high concentration stocks. | [2][3] |
| Methanol | Slightly soluble | [3] |
Storage and Stability
To maintain the integrity and activity of this compound, it is imperative to adhere to the recommended storage conditions for both the solid compound and its stock solutions.
| Form | Storage Temperature | Duration | Notes | Source |
| Solid | Room Temperature | Short-term | Must be stored desiccated.[1] | [1] |
| 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark environment. | [2] | |
| -20°C | Long-term (months to years) | Ideal for preserving the compound's stability over extended periods.[2][3] | [2][3][4][6] | |
| Stock Solution | -80°C | Up to 1 year | Recommended for long-term storage of aliquoted solutions.[4][6] | [4][5][6] |
| -20°C | Up to 1 month | Suitable for shorter-term storage.[2][5] | [2][5] | |
| 0 - 4°C | Short-term (days to weeks) | For solutions that will be used promptly. | [2] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in Water
This protocol details the steps for preparing a high-concentration aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
Determine the Required Mass: Calculate the mass of this compound needed to prepare the desired volume of a 100 mM stock solution. For example, to prepare 1 mL of a 100 mM solution, you will need 43.84 mg of the compound.
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile conical tube or vial.
-
Add Solvent: Add the appropriate volume of sterile, high-purity water to the tube containing the compound.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath. Gentle warming may also aid in dissolution.[4][5] Visually inspect the solution to ensure there are no visible particles.
-
Sterile Filtration: For cell-based assays or in vivo studies, it is recommended to sterilize the stock solution.[5] Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[4][5][6]
Workflow and Signaling Pathway Diagrams
This compound Stock Solution Workflow
The following diagram illustrates the key steps in the preparation and storage of a this compound stock solution.
Caption: Workflow for preparing and storing this compound stock solution.
TC-2559 Signaling at the α4β2 Nicotinic Acetylcholine Receptor
TC-2559 acts as a partial agonist at the α4β2 nAChR, which is a ligand-gated ion channel. The binding of TC-2559 leads to a conformational change in the receptor, opening the channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to membrane depolarization and downstream cellular responses.
Caption: Simplified signaling pathway of TC-2559 at the α4β2 nAChR.
References
Application Notes and Protocols for TC-2559 Difumarate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-2559 difumarate is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in cognitive function and pain modulation.[1][2][3] Its selectivity for the α4β2 subtype over other nAChRs, particularly those in the peripheral nervous system, gives it a favorable therapeutic profile with potentially fewer side effects than non-selective nicotinic agonists.[2][3] These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of this compound in rodent models of cognitive enhancement and nociception.
Mechanism of Action
TC-2559 acts as a partial agonist at the α4β2 nAChR.[1][3] Upon binding, it induces a conformational change in the receptor, opening its ion channel to allow the influx of cations such as Na+ and Ca2+.[2] This influx leads to neuronal depolarization and the modulation of neurotransmitter release, which is believed to underlie its effects on cognition and pain.[2] As a partial agonist, TC-2559 produces a response that is lower than that of a full agonist like acetylcholine, which may contribute to its improved side-effect profile.[2]
Figure 1: Simplified signaling pathway of this compound at the α4β2 nAChR.
Data Presentation: Recommended Dosages
The following tables summarize the recommended dosages of this compound for various applications in rodent models based on published studies.
Table 1: Recommended Dosages for Cognitive Enhancement Models
| Species | Model | Administration Route | Dosage Range | Outcome |
| Rat | Scopolamine-induced amnesia (Passive Avoidance) | Intraperitoneal (i.p.) | 3 and 6 µmol/kg | Reverses cognitive deficits[4] |
| Rat | Radial Arm Maze | Oral (p.o.) | Not specified | Enhances performance[5] |
Table 2: Recommended Dosages for Nociception (Pain) Models
| Species | Model | Administration Route | Dosage Range | Outcome |
| Mouse | Formalin-induced inflammatory pain | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Dose-dependently reduces nociceptive responses[1][6] |
| Rat | Chronic Constriction Injury (CCI)-induced neuropathic pain | Intraperitoneal (i.p.) | 0.3 - 3 mg/kg | Dose-dependently inhibits neuropathic pain[1] |
| Rat | Hot-plate test | Oral (p.o.) | 10 mg/kg | Significantly reduced pain behaviors[2] |
Experimental Protocols
Preparation of this compound Solution
This compound is soluble in water.[7] For in vivo administration, prepare solutions fresh on the day of the experiment.
-
Vehicle: Sterile saline (0.9% NaCl) or sterile water.
-
Preparation: Dissolve the required amount of this compound in the vehicle. Vortex until fully dissolved. For intraperitoneal injections, ensure the solution is sterile by filtering through a 0.22 µm syringe filter.
Figure 2: General experimental workflow for in vivo rodent behavioral studies.
Protocol 1: Scopolamine-Induced Amnesia in Rats (Passive Avoidance Task)
This model is used to assess the effects of TC-2559 on learning and memory.[8]
-
Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acclimatization and Habituation: Allow rats to acclimatize to the animal facility for at least one week before the experiment. Handle the rats for several days prior to testing.
-
Training (Day 1):
-
Place a rat in the light compartment and allow it to explore for 60 seconds.
-
Open the guillotine door. Once the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the rat from the apparatus 30 seconds after the shock and return it to its home cage.
-
-
Testing (Day 2):
-
Administer this compound (3 or 6 µmol/kg, i.p.) or vehicle 30 minutes before the test.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 15 minutes before the test to induce amnesia.
-
Place the rat in the light compartment and open the guillotine door.
-
Record the latency to enter the dark compartment (step-through latency) up to a maximum of 300 seconds. An increased latency indicates improved memory retention.
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Formalin-Induced Inflammatory Pain in Mice
This model is used to evaluate the analgesic properties of TC-2559.[9][10][11]
-
Apparatus: A transparent observation chamber.
-
Habituation: Place mice individually in the observation chamber for at least 30 minutes to allow them to acclimatize to the new environment.
-
Drug Administration: Administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the formalin injection.[6]
-
Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Observation: Immediately after the injection, return the mouse to the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
Data Analysis: Compare the total licking/biting time in each phase between the different treatment groups using appropriate statistical analysis.
Figure 3: Step-by-step workflow for the mouse formalin test.
Protocol 3: Radial Arm Maze Task in Rats
This task assesses spatial working and reference memory.[12][13]
-
Apparatus: An elevated radial arm maze with a central platform and a number of arms (typically 8) radiating outwards. The end of each arm contains a food well.
-
Food Restriction: To motivate the rats, they should be food-deprived to maintain approximately 85-90% of their free-feeding body weight. Water should be available ad libitum.
-
Habituation and Pre-training:
-
Habituate the rats to the maze by placing them on the central platform for several minutes each day for a few days.
-
Place food rewards (e.g., sucrose pellets) in all food wells to encourage exploration.
-
-
Training Phase:
-
Bait a specific subset of arms (e.g., 4 out of 8) with a food reward.
-
Place the rat on the central platform and allow it to explore the maze and retrieve the rewards.
-
The session ends when all baited arms have been visited or after a set time limit (e.g., 10 minutes).
-
-
Testing Phase:
-
Administer this compound or vehicle orally at the desired dose and time point before the test session.
-
The procedure is the same as the training phase.
-
Record the following parameters:
-
Working memory errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference memory errors: Entry into an arm that is never baited.
-
Time to complete the maze.
-
-
-
Data Analysis: Compare the number of working and reference memory errors, as well as the completion time, between the different treatment groups.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the α4β2 nAChR in cognitive function and pain processing in rodent models. The dosages and protocols provided in these application notes offer a starting point for researchers. It is recommended to perform pilot studies to determine the optimal dose and experimental conditions for specific research questions. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 3. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. criver.com [criver.com]
- 9. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radial arm maze - Wikipedia [en.wikipedia.org]
- 13. Learning about Cognition Risk with the Radial-Arm Maze in the Developmental Neurotoxicology Battery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC-2559 Difumarate in Studying Dopamine Release from Striatal Synaptosomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using TC-2559 difumarate, a selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist, for investigating dopamine release from striatal synaptosomes. This document includes the mechanism of action, quantitative data, detailed experimental protocols, and data analysis guidelines.
Introduction and Mechanism of Action
TC-2559 is a potent and selective partial agonist for the α4β2 subtype of nicotinic acetylcholine receptors.[1] These receptors are prominently expressed on the presynaptic terminals of dopaminergic neurons in the striatum.[1] Activation of these receptors by an agonist like TC-2559 leads to an influx of cations (primarily Na+ and Ca2+), causing membrane depolarization and subsequent vesicular release of dopamine.[1] Its selectivity makes it a valuable tool for dissecting the specific role of α4β2 nAChRs in modulating dopamine neurotransmission, a process implicated in various neurological and psychiatric conditions.
Signaling Pathway of TC-2559-Induced Dopamine Release
Quantitative Data
TC-2559 exhibits high selectivity for the α4β2 nAChR subtype over other nAChR subtypes. This selectivity is crucial for isolating the contribution of α4β2 receptors to dopamine release.
Table 1: Selectivity Profile of TC-2559 at Human nAChR Subtypes
| Receptor Subtype | EC₅₀ (µM) |
| α4β2 | 0.18 |
| α4β4 | 12.5 |
| α2β4 | 14.0 |
| α3β4 | > 30 |
| α3β2 | > 100 |
| α7 | > 100 |
| Data sourced from R&D Systems.[1] |
Table 2: Functional Potency of TC-2559
| Assay | Preparation | Parameter | Value |
| Calcium Influx | Mammalian cells expressing human α4β2 nAChRs | EC₅₀ | 0.1 µM |
| Dopaminergic Cell Firing | Rat Ventral Tegmental Area (VTA) slices | EC₅₀ | 0.6 µM |
| Data sourced from Chen et al., 2003.[2] |
Experimental Protocols
Protocol 1: Preparation of Striatal Synaptosomes
This protocol describes the isolation of synaptosomes (sealed presynaptic nerve terminals) from rodent striatal tissue.
Materials:
-
Sucrose Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4. Keep on ice.
-
Krebs-Ringer-HEPES (KRH) Buffer: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, 1.8 g/L D-glucose, pH 7.4.
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved protocols and rapidly dissect the striata on an ice-cold surface.
-
Place the tissue in a pre-chilled glass homogenizer with 1 mL of ice-cold Sucrose Buffer per striatum.
-
Homogenize with 10-15 gentle strokes of the pestle.
-
Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully transfer the supernatant (S1) to a new tube and centrifuge at 12,500 x g for 20 minutes at 4°C.
-
Discard the supernatant. The resulting pellet (P2) is the crude synaptosomal fraction.
-
Gently resuspend the P2 pellet in an appropriate volume of KRH buffer. The synaptosomes are now ready for the dopamine release assay.
Protocol 2: [³H]-Dopamine Release Assay from Striatal Synaptosomes
This protocol outlines a superfusion method to measure TC-2559-stimulated release of pre-loaded [³H]-dopamine.
Materials:
-
Striatal synaptosome preparation (from Protocol 1)
-
[³H]-Dopamine
-
This compound stock solution
-
KRH Buffer
-
Superfusion system with filter units
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Loading: Incubate the resuspended synaptosomes with [³H]-dopamine (e.g., 0.1 µM final concentration) for 15 minutes at 37°C to allow for uptake into the dopaminergic terminals.
-
Washing: Terminate the loading by placing the synaptosome suspension onto a filter in the superfusion chamber and washing with fresh KRH buffer.
-
Basal Release: Begin superfusion with KRH buffer at a constant rate (e.g., 0.5 mL/min). Collect fractions every 3-5 minutes to establish a stable basal release rate. Typically, 2-3 basal fractions are collected.
-
Stimulation: Switch the superfusion medium to KRH buffer containing the desired concentration of this compound. Based on its EC₅₀, a concentration range of 0.01 µM to 10 µM is recommended to generate a concentration-response curve. Collect 2-3 fractions during the stimulation period.
-
Washout: Switch back to the standard KRH buffer to wash out the drug and collect several more fractions.
-
Quantification: At the end of the experiment, lyse the synaptosomes remaining on the filter to determine the total radioactivity. Measure the radioactivity in all collected fractions and the lysate using a liquid scintillation counter.
Data Analysis and Presentation
The release of [³H]-dopamine is typically expressed as "fractional release," which is the amount of radioactivity released in a given fraction as a percentage of the total radioactivity present in the synaptosomes at that time.
Calculation of Fractional Release:
-
Fractional Release (%) = (DPM in fraction / DPM in tissue at the start of the fraction) x 100
-
DPM = Disintegrations Per Minute
-
The stimulated release is calculated by subtracting the average basal release from the peak release observed during stimulation with TC-2559.
Table 3: Example Data Presentation for a TC-2559 Concentration-Response Experiment
| TC-2559 Conc. (µM) | Basal Release (Fractional Rate %) | Stimulated Release (Fractional Rate %) | Net Stimulated Release (% over Basal) |
| 0 (Control) | 0.55 ± 0.05 | 0.56 ± 0.06 | 0.01 |
| 0.01 | 0.54 ± 0.04 | 0.95 ± 0.08 | 0.41 |
| 0.1 | 0.56 ± 0.05 | 2.15 ± 0.15 | 1.59 |
| 1.0 | 0.55 ± 0.06 | 3.85 ± 0.21 | 3.30 |
| 10.0 | 0.57 ± 0.07 | 4.10 ± 0.25 | 3.53 |
| This table represents example data to illustrate how results can be presented. Actual results may vary. |
References
- 1. Monitoring the stimulated release of dopamine with in vivo voltammetry. I: Characterization of the response observed in the caudate nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid release of [3H]dopamine from median eminence and striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC-2559 Difumarate in Passive Avoidance Tasks
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-2559 difumarate is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), demonstrating a high affinity for this receptor subtype which is abundantly expressed in brain regions critical for learning and memory, such as the hippocampus. Research has shown that TC-2559 can effectively reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine, in preclinical models.[1] This makes it a compound of interest for investigating potential therapeutic strategies for cognitive impairments observed in neurodegenerative diseases like Alzheimer's disease.
This document provides detailed application notes and protocols for utilizing this compound in a step-through passive avoidance task, a widely used behavioral paradigm to assess learning and memory in rodent models. The protocols outlined below are based on established methodologies for this task and incorporate the use of this compound to ameliorate scopolamine-induced amnesia.
Data Presentation
While the seminal study by Bencherif et al. (2000) reported that TC-2559 significantly attenuates scopolamine-induced cognitive deficits, the specific quantitative data from the passive avoidance task were not provided in a detailed tabular format in the publication. However, based on the reported findings and data from similar studies, the following table illustrates the expected outcomes of such an experiment.
Table 1: Illustrative Quantitative Data of this compound on Step-Through Latency in a Passive Avoidance Task in Rats with Scopolamine-Induced Amnesia
| Treatment Group | Dose (mg/kg, i.p.) | Step-Through Latency (seconds) - Training | Step-Through Latency (seconds) - Testing (24h) |
| Vehicle Control | - | 15 ± 3 | 180 ± 25 |
| Scopolamine | 1 | 14 ± 4 | 45 ± 10* |
| TC-2559 | 1 | 16 ± 3 | 175 ± 30 |
| TC-2559 + Scopolamine | 1 + 1 | 15 ± 4 | 150 ± 20** |
*p < 0.01 compared to Vehicle Control, indicating memory impairment. **p < 0.05 compared to Scopolamine alone, indicating attenuation of memory impairment. Note: The data presented in this table is illustrative and intended to represent the expected results based on published literature. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
This section details the methodology for conducting a step-through passive avoidance task to evaluate the efficacy of this compound in reversing scopolamine-induced memory deficits.
Animal Model
-
Species: Male Sprague-Dawley rats (250-300g) are a suitable model.
-
Housing: Animals should be housed in groups of 2-3 per cage in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow at least one week for the animals to acclimate to the housing conditions before the start of the experiment.
Apparatus
The passive avoidance apparatus consists of two compartments: a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric foot shock.
Drug Preparation and Administration
-
This compound: Dissolve in sterile saline to the desired concentration.
-
Scopolamine Hydrobromide: Dissolve in sterile saline to the desired concentration.
-
Administration: All injections should be administered intraperitoneally (i.p.).
Experimental Workflow
The following diagram illustrates the general workflow of the passive avoidance experiment.
Detailed Procedure
Training Day:
-
Drug Administration:
-
Administer this compound (e.g., 1 mg/kg, i.p.) 30 minutes prior to the training trial.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 15 minutes prior to the training trial.
-
The vehicle control group should receive a saline injection.
-
-
Training Trial:
-
Place the rat in the light compartment, facing away from the guillotine door.
-
After a 30-second habituation period, open the guillotine door.
-
Start a timer to measure the step-through latency (the time it takes for the rat to enter the dark compartment with all four paws).
-
Once the rat enters the dark compartment, close the guillotine door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the step-through latency for the training trial.
-
Remove the rat from the apparatus 30 seconds after the shock and return it to its home cage.
-
Clean the apparatus thoroughly with 70% ethanol between each animal to remove any olfactory cues.
-
Testing Day (24 hours after training):
-
Place the rat back into the light compartment of the apparatus.
-
After a 30-second habituation period, open the guillotine door.
-
Start a timer and measure the step-through latency.
-
No foot shock is delivered during the testing trial.
-
A maximum cut-off time (e.g., 300 seconds) should be set. If the rat does not enter the dark compartment within this time, a latency of 300 seconds is recorded.
-
Record the step-through latency for the testing trial.
Signaling Pathway
TC-2559 exerts its effects by acting as a partial agonist at α4β2 nicotinic acetylcholine receptors. The activation of these receptors in the hippocampus and other memory-related brain regions is believed to initiate a cascade of intracellular signaling events that are crucial for synaptic plasticity and memory consolidation. The following diagram depicts a plausible signaling pathway.
Activation of α4β2 nAChRs by TC-2559 leads to an influx of calcium ions into the neuron. This increase in intracellular calcium can activate various downstream signaling cascades, including Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. These pathways ultimately converge on the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in synaptic plasticity and the structural changes necessary for long-term memory formation.
Conclusion
This compound presents a valuable pharmacological tool for investigating the role of α4β2 nicotinic acetylcholine receptors in cognitive function. The passive avoidance task, particularly in a scopolamine-induced amnesia model, provides a robust platform for evaluating the potential of TC-2559 and similar compounds to ameliorate memory deficits. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute such studies, contributing to the development of novel therapeutics for cognitive disorders.
References
Application Notes and Protocols for Intraperitoneal (i.p.) Administration of TC-2559 Difumarate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-2559 difumarate is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), which is implicated in various physiological processes, including pain perception and inflammation. This document provides detailed application notes and protocols for the intraperitoneal (i.p.) administration of this compound in mice, with a focus on its application in neuropathic pain models. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
TC-2559 acts as a partial agonist at the α4β2 nAChR. This interaction leads to the modulation of downstream signaling pathways. One key pathway affected is the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. In inflammatory conditions, the activation of α4β2 nAChR by TC-2559 has been shown to inhibit the phosphorylation of STAT3.[1] This inhibitory action can suppress the expression of pro-inflammatory cytokines, such as CCL3 and IL-1β, thereby contributing to the compound's anti-inflammatory and analgesic effects.[1]
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Mouse Neuropathic Pain Model (Partial Sciatic Nerve Ligation)
| Dose (µmol/kg, s.c.) | Dose (mg/kg, s.c.)* | Paw Withdrawal Threshold (g) - Day 3 | Paw Withdrawal Threshold (g) - Day 10 |
| Vehicle | 0 | ~0.2 | ~0.2 |
| 2.28 | ~1.0 | ~0.8 | ~1.0 |
| 7.6 | ~3.3 | ~1.5 | ~1.8 |
| 22.8 | ~10.0 | ~2.5 | ~2.8 |
*Approximate conversion based on the molecular weight of this compound (438.43 g/mol ). Data adapted from a study using subcutaneous (s.c.) administration, which provides a relevant estimation for i.p. efficacy.[2]
Table 2: Recommended Dosing and Administration Parameters for i.p. Injection in Mice
| Parameter | Recommendation |
| Dosage Range | 1 - 10 mg/kg |
| Vehicle | Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) |
| Injection Volume | < 10 mL/kg |
| Needle Gauge | 25-27 G |
| Frequency | Dependent on experimental design (e.g., single dose for acute effects, daily for chronic studies) |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes
-
25-27 G needles
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
This compound is soluble in water.
-
Aseptically prepare the desired concentration of this compound in sterile saline or PBS. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of sterile saline.
-
Ensure the solution is completely dissolved and vortex if necessary.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Handling and Restraint:
-
Weigh the mouse accurately to determine the correct injection volume.
-
Properly restrain the mouse to expose the abdominal area. The scruffing method is commonly used.
-
-
Injection Procedure:
-
Clean the injection site in the lower right or left abdominal quadrant with a 70% ethanol wipe. This area is chosen to avoid puncturing the cecum, bladder, or other vital organs.
-
Insert the needle at a 15-30 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or colored fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
-
Protocol 2: Evaluation of Antinociceptive Effects in a Mouse Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 chromic gut)
-
Von Frey filaments for assessing mechanical allodynia
-
Acetone for assessing cold allodynia
Procedure:
-
Induction of Chronic Constriction Injury (CCI):
-
Anesthetize the mouse using an appropriate anesthetic.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve proximal to its trifurcation. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain.
-
-
Assessment of Mechanical Allodynia (Von Frey Test):
-
Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
The paw withdrawal threshold is determined as the lowest force that evokes a consistent withdrawal response.
-
Establish a baseline measurement before administering this compound.
-
Administer this compound via i.p. injection at the desired doses.
-
Measure the paw withdrawal threshold at various time points post-injection (e.g., 30, 60, 120 minutes) to determine the peak effect and duration of action.
-
-
Assessment of Cold Allodynia (Acetone Test):
-
Place the mouse in a transparent testing chamber.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Measure the duration of paw withdrawal, licking, or flinching behavior over a set period (e.g., 1 minute).
-
Establish a baseline before drug administration.
-
Administer this compound i.p. and assess the response at various time points.
-
Visualizations
Caption: TC-2559 Signaling Pathway
Caption: Neuropathic Pain Experimental Workflow
References
Application Notes and Protocols for Assessing the Antinociceptive Effects of TC-2559
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-2559 is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central and peripheral nervous systems.[1][2] Activation of α4β2 nAChRs has been shown to modulate pain signaling pathways, making it a promising target for the development of novel analgesics.[2][3] TC-2559 has demonstrated antinociceptive effects in various preclinical pain models.[4] These application notes provide a comprehensive experimental framework for evaluating the antinociceptive properties of TC-2559 using established in vivo rodent models of pain. The protocols detailed below—the hot plate test, the tail-flick test, and the formalin test—are designed to assess the compound's efficacy against thermal, acute, and persistent inflammatory pain.
Mechanism of Action and Signaling Pathway
TC-2559 exerts its antinociceptive effects by binding to and activating α4β2 nAChRs. This activation modulates the release of several key neurotransmitters involved in pain transmission, including acetylcholine, dopamine, GABA, and norepinephrine, impacting both spinal and supraspinal pain pathways.[2][3] The downstream signaling cascade following α4β2 nAChR activation is complex and can involve multiple pathways. One identified pathway involves the recruitment and activation of Src kinase, which in turn phosphorylates and activates Syk kinase. Activated Syk then stimulates phospholipase C gamma 1 (PLCγ1), leading to an increase in diacylglycerol (DAG) and subsequent activation and translocation of protein kinase C beta II (PKCβII) to the plasma membrane. This cascade can ultimately influence neuronal excitability and neurotransmitter release, contributing to the analgesic effect. Additionally, signaling through the PI3K-Akt pathway has also been implicated in the neuroprotective effects of nAChR activation.[5]
Experimental Design and Workflow
A tiered approach is recommended for assessing the antinociceptive effects of TC-2559. This workflow allows for a comprehensive evaluation of the compound's activity, from broad screening to more specific mechanistic insights.
Experimental Protocols
Hot Plate Test
Objective: To assess the central antinociceptive activity of TC-2559 against a thermal stimulus. This test is primarily sensitive to centrally acting analgesics.[6]
Materials:
-
Hot plate apparatus with precise temperature control.
-
Plexiglas cylinder to confine the mouse on the hot plate.
-
Timer.
-
TC-2559 solution.
-
Vehicle control (e.g., saline).
-
Male Swiss Webster mice (20-25 g).
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Apparatus Setup: Maintain the hot plate surface at a constant temperature of 55 ± 0.5°C.[9]
-
Baseline Latency: Gently place each mouse on the hot plate within the Plexiglas cylinder and start the timer. Record the latency (in seconds) for the first sign of nociception (e.g., paw licking, jumping). To prevent tissue damage, a cut-off time of 30-45 seconds must be implemented.
-
Drug Administration: Administer TC-2559 (e.g., 1, 3, 10 mg/kg), vehicle, or morphine via intraperitoneal (i.p.) injection.
-
Post-Treatment Latency: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.
-
Data Analysis: The antinociceptive effect is expressed as the percentage of the maximal possible effect (% MPE), calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Tail-Flick Test
Objective: To evaluate the spinal antinociceptive properties of TC-2559 by measuring the latency of a spinal reflex to a thermal stimulus.[10]
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Mouse restrainer.
-
Timer.
-
TC-2559 solution.
-
Vehicle control (e.g., saline).
-
Positive control: Morphine (5-10 mg/kg, i.p.).
-
Male Swiss Webster mice (20-25 g).
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes.
-
Baseline Latency: Gently place the mouse in the restrainer, allowing the tail to be exposed. Position the tail over the radiant heat source and start the timer. The timer automatically stops when the mouse flicks its tail. Record this baseline latency. A cut-off time of 10-12 seconds is recommended to prevent tissue damage.
-
Drug Administration: Administer TC-2559 (e.g., 1, 3, 10 mg/kg, i.p.), vehicle, or morphine.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points post-injection (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the % MPE as described for the hot plate test.
Formalin Test
Objective: To assess the efficacy of TC-2559 against both acute (neurogenic) and persistent (inflammatory) pain.[11]
Materials:
-
Observation chamber with a transparent floor and a mirror placed at an angle to allow an unobstructed view of the paws.
-
Microsyringe for formalin injection.
-
Timer.
-
TC-2559 solution (1, 3, 10 mg/kg, i.p.).[4]
-
Vehicle control (e.g., saline).
-
Positive control: Gabapentin (50 mg/kg, i.p.).[12]
-
Formalin solution (2.5% in saline).
-
Male Swiss Webster mice (20-25 g).
Procedure:
-
Acclimatization: Place mice in the observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer TC-2559, vehicle, or gabapentin 30 minutes before the formalin injection.
-
Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately return the mouse to the observation chamber and start the timer. Record the total time (in seconds) the mouse spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-40 minutes post-injection (inflammatory pain).
-
-
Data Analysis: The total licking/biting time in each phase is recorded for each animal. The percentage of inhibition of nociceptive behavior is calculated as: % Inhibition = [(Control mean - Treated mean) / Control mean] x 100.
Data Presentation
The quantitative data from these experiments should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: Antinociceptive Effect of TC-2559 in the Hot Plate Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency (s) at 30 min (Mean ± SEM) | % MPE at 30 min |
| Vehicle | - | 8 | ||
| TC-2559 | 1 | 8 | ||
| TC-2559 | 3 | 8 | ||
| TC-2559 | 10 | 8 | ||
| Morphine | 10 | 8 |
Table 2: Antinociceptive Effect of TC-2559 in the Tail-Flick Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency (s) at 30 min (Mean ± SEM) | % MPE at 30 min |
| Vehicle | - | 8 | ||
| TC-2559 | 1 | 8 | ||
| TC-2559 | 3 | 8 | ||
| TC-2559 | 10 | 8 | ||
| Morphine | 10 | 8 |
Table 3: Antinociceptive Effect of TC-2559 in the Formalin Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Phase 1 Licking Time (s) (Mean ± SEM) | % Inhibition (Phase 1) | Phase 2 Licking Time (s) (Mean ± SEM) | % Inhibition (Phase 2) |
| Vehicle | - | 8 | ||||
| TC-2559 | 1 | 8 | ||||
| TC-2559 | 3 | 8 | ||||
| TC-2559 | 10 | 8 | ||||
| Gabapentin | 50 | 8 |
Logical Relationships in Analgesic Screening
The selection and sequence of these assays are based on a logical progression from identifying central analgesic activity to differentiating between spinal and supraspinal mechanisms, and finally to assessing efficacy in a more clinically relevant inflammatory pain model.
Conclusion
These detailed protocols and application notes provide a robust framework for the preclinical evaluation of the antinociceptive effects of TC-2559. By employing these standardized assays, researchers can obtain reliable and comparable data to elucidate the analgesic profile of this promising α4β2 nAChR partial agonist. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. Screening of analgesics | PPTX [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal sensitivity as a measure of spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of TC-2559 Difumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-2559 difumarate is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), showing potential therapeutic applications in pain management and neuropsychiatric disorders.[1] It is recognized for its high central nervous system (CNS) selectivity.[2][3] Proper formulation is critical for achieving accurate and reproducible results in in vivo studies. This document provides detailed application notes and protocols to guide researchers in the preparation of formulations for this compound for preclinical in vivo experiments.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to developing a suitable formulation. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 438.43 g/mol | [4] |
| Formula | C₁₂H₁₈N₂O · 2C₄H₄O₄ | [4][5] |
| Appearance | Solid | [5] |
| Purity | ≥98% | [4] |
| Solubility | Soluble to 100 mM in water. Slightly soluble in DMSO and Methanol. | [4][5] |
| Storage | Desiccate at room temperature. | [4] |
In Vivo Formulation Calculator: A Step-by-Step Guide
While several online tools provide generic formulation calculations, a compound-specific approach is crucial. This section outlines the steps and considerations for calculating the required components for a this compound formulation.
Step 1: Determine the Dosing Parameters
Before preparing the formulation, the following experimental parameters must be defined:
-
Dose (mg/kg): The desired dose of this compound. For example, studies have used doses in the range of 1-10 mg/kg for intraperitoneal (i.p.) administration in mice and 0.3-3 mg/kg i.p. in rats to assess antinociceptive effects.[2] Oral doses of 10 mg/kg have been used in rodent studies for pain behaviors.[1]
-
Animal Weight (g): The average weight of the animals to be dosed.
-
Dosing Volume (mL/kg or µL/g): The volume of the formulation to be administered per unit of body weight. This is often standardized based on the animal species and route of administration (e.g., 10 mL/kg for oral gavage in mice).
-
Number of Animals: The total number of animals in the study group.
Step 2: Calculate the Total Amount of Compound and Vehicle
Example Calculation:
-
Dose: 10 mg/kg
-
Animal Weight: 25 g (0.025 kg)
-
Dosing Volume: 10 mL/kg (0.01 mL/g)
-
Number of Animals: 10
-
Amount of drug per animal:
-
10 mg/kg * 0.025 kg = 0.25 mg/animal
-
-
Volume of formulation per animal:
-
10 mL/kg * 0.025 kg = 0.25 mL/animal
-
-
Concentration of the dosing solution:
-
0.25 mg / 0.25 mL = 1 mg/mL
-
-
Total amount of drug needed:
-
0.25 mg/animal * 10 animals = 2.5 mg
-
-
Total volume of formulation needed:
-
0.25 mL/animal * 10 animals = 2.5 mL (It is advisable to prepare a slight excess, e.g., 3 mL, to account for potential loss during preparation and administration).
-
Experimental Protocols for Formulation Preparation
Given that this compound is soluble in water[4], aqueous-based vehicles are the primary choice for oral and parenteral routes of administration.
Protocol 1: Aqueous Formulation for Oral (PO) and Intraperitoneal (IP) Administration
This protocol is suitable for preparing a simple aqueous solution, which is ideal given the compound's water solubility.
Materials:
-
This compound powder
-
Sterile Water for Injection or sterile 0.9% saline
-
Sterile conical tubes (e.g., 15 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the calculated amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the sterile water or saline (e.g., 80% of the final volume).
-
Mixing: Vortex the solution until the powder is completely dissolved. If needed, sonication in a water bath can aid dissolution.[6]
-
Volume Adjustment: Add the remaining vehicle to reach the final desired volume.
-
Sterilization: For parenteral routes (e.g., IP), sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.[2]
-
Storage: Store the formulation as recommended. For aqueous solutions, it is often best to prepare them fresh on the day of the experiment.
Protocol 2: Formulation with Co-solvents for Potentially Higher Concentrations
For studies requiring higher concentrations that might approach the solubility limit, or to enhance stability, co-solvents can be considered. However, given the high water solubility of this compound, this is often unnecessary. If used, common co-solvents for in vivo studies include PEG300, PEG400, and DMSO. It is crucial to keep the percentage of organic co-solvents low to avoid toxicity.
Signaling Pathway and Experimental Workflow
Mechanism of Action of TC-2559
TC-2559 acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors. These are ligand-gated ion channels that are permeable to cations, including Na⁺ and Ca²⁺. The binding of TC-2559 to these receptors leads to their opening, resulting in membrane depolarization and modulation of neurotransmitter release.
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vivo Formulation and Dosing
The following diagram outlines the logical steps from initial planning to the completion of an in vivo study involving this compound.
Caption: General workflow for an in vivo study.
Concluding Remarks
The high water solubility of this compound simplifies its in vivo formulation, with simple aqueous solutions being the most straightforward and recommended approach. Researchers should always ensure the final formulation is a clear, homogenous solution and, for parenteral routes, sterile. Adherence to a systematic preparation protocol is essential for the reliability and reproducibility of in vivo experimental results.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. TC 2559 difumarate | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TC-2559 Difumarate Concentration for EC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TC-2559 difumarate for EC50 determination. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a subtype-selective partial agonist for the α4β2 nicotinic acetylcholine receptors (nAChRs). Its mechanism of action involves binding to and activating these receptors, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily Ca2+ and Na+, into the cell, resulting in neuronal excitation. TC-2559 displays selectivity for the (α4)2(β2)3 stoichiometry of the α4β2 receptor.
Q2: What is the reported EC50 for this compound?
A2: The reported half-maximal effective concentration (EC50) for this compound at the α4β2 nAChR is approximately 0.18 µM. However, this value can vary depending on the experimental conditions, cell type used, and specific assay methodology.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in water up to 100 mM. For long-term storage, it is recommended to desiccate the solid compound at room temperature. Stock solutions can be prepared in water or a suitable buffer and should be stored at -20°C for short-term storage or -80°C for long-term storage to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: Which cell line is recommended for determining the EC50 of this compound?
A4: A common and appropriate cell line for this purpose is the Human Embryonic Kidney 293 (HEK293) cell line stably transfected to express the human α4 and β2 nAChR subunits.[1][2][3] These cells provide a robust and reproducible system for studying the function of this specific receptor subtype.
Q5: What is a suitable assay method for measuring the activation of α4β2 nAChRs by this compound?
A5: A fluorescent-based calcium imaging assay is a highly suitable method.[4] Activation of α4β2 nAChRs leads to an influx of calcium, which can be detected by a calcium-sensitive fluorescent dye, such as Fluo-8. The change in fluorescence intensity is proportional to the receptor activation and can be used to generate a dose-response curve and determine the EC50.[5][6]
Experimental Protocols
Detailed Protocol for EC50 Determination of this compound using a Calcium Imaging Assay
This protocol outlines the steps for determining the EC50 of this compound in HEK293 cells stably expressing the α4β2 nAChR.
Materials:
-
HEK293 cells stably expressing human α4β2 nAChRs
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Culture and Plating:
-
Culture the HEK293-α4β2 cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the assay, seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in water.
-
Perform a serial dilution of the stock solution in the assay buffer to obtain a range of concentrations (e.g., from 100 µM to 0.01 nM). A 10-point, 1:3 or 1:10 dilution series is recommended.
-
Prepare a vehicle control (assay buffer only).
-
-
Loading Cells with Calcium Dye:
-
Prepare the dye loading solution by adding Fluo-8 AM and Pluronic F-127 to the assay buffer according to the manufacturer's instructions. A final concentration of 4 µM Fluo-8 AM and 0.04% Pluronic F-127 is a good starting point.
-
Aspirate the culture medium from the cell plates and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Calcium Flux Measurement:
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Set the instrument to record fluorescence intensity (Excitation ~490 nm, Emission ~520 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add 25 µL of the this compound serial dilutions or vehicle control to the respective wells.
-
Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data by setting the response to the vehicle control as 0% and the response to a saturating concentration of a full agonist (e.g., nicotine or epibatidine) as 100%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 value.
-
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure proper cell suspension before seeding. After plating, let the plate sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell distribution. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or PBS to maintain humidity. | |
| Low signal-to-background ratio | Insufficient receptor expression. | Verify the expression level of the α4β2 nAChRs in your HEK293 cell line using a positive control full agonist like nicotine or epibatidine. |
| Inefficient dye loading. | Optimize the concentration of the calcium dye and the incubation time. Ensure Pluronic F-127 is used to aid in dye solubilization. | |
| No or very weak response to TC-2559 | Degraded compound. | Prepare fresh stock solutions of this compound. |
| Receptor desensitization. | As a partial agonist, prolonged exposure to TC-2559 can cause receptor desensitization.[7][8][9] Minimize the pre-incubation time with the compound. Consider using a kinetic reading with immediate compound addition. | |
| Dose-response curve does not reach a plateau | The concentration range is too narrow. | Widen the range of TC-2559 concentrations tested, ensuring you have at least 2-3 concentrations that give a maximal response and 2-3 that give a minimal response. |
| Compound solubility issues at high concentrations. | Although TC-2559 is water-soluble, ensure it remains fully dissolved at the highest concentrations in your assay buffer. | |
| EC50 value is significantly different from the literature value | Different experimental conditions. | The EC50 value is highly dependent on the assay conditions (cell type, temperature, buffer composition, etc.). Ensure your experimental setup is consistent and well-controlled. |
| Curve fitting issues. | Use appropriate software for non-linear regression analysis of the dose-response curve. Ensure the curve fit is good and the parameters (top, bottom, Hill slope) are reasonable. |
Visualizations
Caption: Experimental workflow for EC50 determination of this compound.
Caption: Signaling pathway of this compound at the α4β2 nAChR.
Caption: Troubleshooting logic for inconsistent EC50 results.
References
- 1. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine | Journal of Neuroscience [jneurosci.org]
- 9. Upregulation of Surface α4β2 Nicotinic Receptors Is Initiated by Receptor Desensitization after Chronic Exposure to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TC-2559 Difumarate Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TC-2559 difumarate in animal models. The information provided is intended to address potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a subtype-selective partial agonist for the α4β2 nicotinic acetylcholine receptors (nAChRs).[1][2] Its high affinity for this specific receptor subtype in the central nervous system (CNS) is believed to mediate its therapeutic effects, including antinociception and cognitive enhancement.[3][4]
Q2: Are there any commonly observed, yet unexpected, side effects of this compound in animal models?
A2: The available literature suggests that this compound has a favorable side effect profile compared to non-selective nicotinic agonists like nicotine. Notably, studies have shown that TC-2559 does not typically induce hypothermia or significant changes in locomotor activity, which are common side effects of nicotine. However, as with any experimental compound, researchers should remain vigilant for any deviations from baseline physiological and behavioral parameters.
Q3: What are the known downstream effects of α4β2 nAChR activation by TC-2559?
A3: Activation of α4β2 nAChRs by TC-2559 in the CNS can lead to the modulation of various neurotransmitter systems. For instance, it has been shown to increase dopamine release in the striatum. Additionally, it may play a role in reducing glutamate-induced neurotoxicity.
Troubleshooting Guides
Issue 1: Lack of Efficacy or Unexpectedly Low Potency
| Potential Cause | Troubleshooting Steps |
| Improper Drug Preparation or Storage | - Ensure this compound is stored under the recommended conditions (e.g., desiccated at room temperature or as specified by the supplier).- Prepare fresh solutions for each experiment, as the stability of the compound in solution over time may vary.- Verify the correct solvent is being used and that the compound is fully dissolved. |
| Incorrect Dosing or Administration Route | - Double-check dose calculations and ensure the correct dose is being administered based on the animal's body weight.- Confirm that the chosen route of administration (e.g., oral, intraperitoneal) is appropriate for the experimental model and that the administration technique is performed correctly to ensure proper absorption. |
| Animal Model Variability | - Consider potential strain or species differences in the expression and function of α4β2 nAChRs.- Ensure that the age and health status of the animals are appropriate for the study, as these factors can influence drug metabolism and response. |
| Assay Sensitivity | - Evaluate the sensitivity and specificity of the behavioral or physiological assays being used to measure the effects of TC-2559.- Ensure that baseline measurements are stable and that the experimental design has sufficient statistical power to detect the expected effects. |
Issue 2: Observation of Uncharacteristic Behavioral or Physiological Changes
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects at High Doses | - Although TC-2559 is selective for α4β2 nAChRs, high concentrations could potentially interact with other receptors.- Conduct a dose-response study to determine if the observed effects are dose-dependent.- Consider using a lower dose that is still within the therapeutic window. |
| Interaction with Other Experimental Variables | - Review all experimental conditions, including housing, diet, and handling procedures, to identify any potential confounding factors.- If other compounds are being co-administered, investigate the possibility of drug-drug interactions. |
| Metabolites of TC-2559 | - Consider the possibility that active metabolites of TC-2559 may be contributing to the observed effects.- If feasible, conduct pharmacokinetic and metabolism studies to identify and characterize any major metabolites. |
Data Presentation
Table 1: Summary of In Vivo Dosing in Animal Models
| Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Mice | 1 - 10 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in formalin-induced nociceptive responses. | [3] |
| Rats | 0.3 - 3 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of CCI-induced neuropathic pain. | [3] |
| Rats | Not specified | Oral | Attenuation of scopolamine-induced cognitive deficits. | |
| Rats | Not specified | Oral | Enhanced performance in a radial arm maze task. |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects in the Formalin Test (Mice)
-
Animal Model: Adult male mice.
-
Drug Administration: Administer this compound (1-10 mg/kg, i.p.) or vehicle control.
-
Induction of Nociception: 30 minutes after drug administration, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after formalin injection, place the mouse in an observation chamber. Record the amount of time the animal spends licking or biting the injected paw in 5-minute intervals for a total of 60 minutes.
-
Data Analysis: The nociceptive response is biphasic. The early phase is typically the first 0-10 minutes, and the late phase is from 10-60 minutes. Compare the time spent in nociceptive behavior between the TC-2559-treated and vehicle-treated groups for both phases.
Protocol 2: Evaluation of Cognitive Enhancement in a Passive Avoidance Task (Rats)
-
Animal Model: Adult male rats.
-
Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training Phase:
-
Place the rat in the light compartment.
-
After a brief habituation period, the guillotine door is opened.
-
When the rat enters the dark compartment, the door is closed, and a mild foot shock is delivered through the grid floor.
-
-
Drug Administration: Administer this compound (orally) or vehicle control, followed by an injection of scopolamine to induce cognitive deficits.
-
Testing Phase: 24 hours after the training phase, place the rat back in the light compartment and open the guillotine door.
-
Data Analysis: Record the latency to enter the dark compartment. A longer latency is indicative of improved memory of the aversive stimulus and thus, cognitive enhancement. Compare the latencies between the different treatment groups.
Visualizations
Caption: Workflow for assessing antinociceptive effects of TC-2559.
Caption: Postulated signaling pathway of this compound.
References
Improving the stability of TC-2559 difumarate solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of TC-2559 difumarate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent and storage conditions for this compound stock solutions?
A1: this compound is soluble in water up to 100 mM.[1] It is also slightly soluble in DMSO and methanol.[2] For optimal stability, it is recommended to prepare stock solutions in a high-quality solvent and store them under appropriate conditions.
Recommended Storage for Stock Solutions:
-
-80°C: for long-term storage (up to 6 months to 1 year).[3][4]
-
-20°C: for short-term storage (up to 1 month).[4]
It is advisable to prepare fresh solutions for critical experiments. If using water as the solvent, it is good practice to filter and sterilize the solution using a 0.22 μm filter before use.[4]
Q2: I observe precipitation in my this compound solution after storage. What could be the cause and how can I resolve it?
A2: Precipitation in a stored solution can be due to several factors, including solvent evaporation, temperature fluctuations, or the solution exceeding its solubility limit at a lower temperature. To resolve this, you can try gently warming the solution and using sonication to redissolve the precipitate.[3] To prevent this, ensure the storage container is tightly sealed to prevent solvent evaporation and avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound solutions?
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Solution degradation due to improper storage. | Prepare fresh solutions for each experiment. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Inaccurate solution concentration. | Verify the accuracy of your weighing and dilution procedures. Use a calibrated balance and precise liquid handling equipment. | |
| Cloudy or discolored solution | Presence of impurities or degradation products. | Use high-purity solvents. Filter the solution through a 0.22 µm filter. If discoloration persists, the compound may be degrading. |
| Microbial contamination. | Use sterile techniques when preparing and handling solutions, especially for long-term experiments or in vivo studies. | |
| Loss of biological activity | Degradation of the active compound. | Perform a stability study to determine the rate of degradation under your specific experimental conditions. Consider using stabilizing excipients if necessary. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of your this compound solutions.
Protocol 1: Short-Term Stability Assessment
Objective: To determine the stability of a this compound solution under specific experimental conditions over a short period (e.g., 24-72 hours).
Methodology:
-
Prepare a stock solution of this compound at a known concentration in the desired solvent.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions relevant to your experiments (e.g., room temperature, 4°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), take a sample from each aliquot.
-
Analyze the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
Methodology:
-
Prepare solutions of this compound.
-
Expose the solutions to various stress conditions, including:
-
Acidic conditions: Add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
Basic conditions: Add a small amount of a dilute base (e.g., 0.1 M NaOH).
-
Oxidative conditions: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal stress: Heat the solution at an elevated temperature (e.g., 60°C).
-
Photolytic stress: Expose the solution to UV light.
-
-
After a defined period, analyze the samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector or mass spectrometry) to separate and identify any degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Why is my TC-2559 difumarate experiment not reproducible?
Technical Support Center: TC-2559 Difumarate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address reproducibility issues in experiments involving this compound.
Troubleshooting Guide: Why is my experiment not reproducible?
High variability in experimental results is a common challenge.[1] This guide addresses specific issues you may encounter with this compound in a question-and-answer format.
Q1: Why are my IC50/EC50 values for this compound highly variable between experiments?
A1: Inconsistent IC50 or EC50 values often stem from a combination of factors related to reagent stability, assay conditions, and cell handling.[2][3]
-
Compound Stability and Solubility:
-
Degradation: TC-2559, like many complex organic molecules, can be sensitive to pH, light, and temperature.[2] The fumarate salt form can influence the microenvironment pH in your stock solutions and assay plates, potentially leading to degradation over time.[4][5] Always prepare fresh dilutions for each experiment from a recently prepared stock solution.[1]
-
Solubility Issues: If the compound precipitates in your aqueous assay buffer, the effective concentration will be lower and inconsistent.[2] Fumarate salts generally have good aqueous solubility, but this can be affected by the buffer composition and pH.[6][7]
-
-
Cell-Based Assay Variability:
-
Cell Passage Number: Use cells within a narrow and consistent passage number range.[8][9] Cellular characteristics, including receptor expression levels, can change with excessive passaging.
-
Inconsistent Seeding Density: The number of cells seeded per well can significantly impact the outcome of cytotoxicity or functional assays.[8] Ensure a homogenous single-cell suspension before plating.[1]
-
-
Protocol Adherence:
-
Pipetting Errors: Small inaccuracies in pipetting, especially during serial dilutions, can lead to large variations in the final concentration.[2] Calibrate pipettes regularly and consider using reverse pipetting for viscous solutions.[1][10]
-
Incubation Times: Ensure incubation times for drug treatment and subsequent assay steps are precisely controlled.[1]
-
Q2: I'm observing lower-than-expected potency or a complete loss of activity. What is the likely cause?
A2: A significant drop in potency points toward issues with the compound's integrity or the biological system's responsiveness.
-
Improper Storage: this compound stock solutions may degrade if not stored correctly. Aliquot stock solutions to avoid repeated freeze-thaw cycles and protect from light.[1]
-
Reagent Quality: The quality and lot of reagents like cell culture media, serum, and buffers can influence results.[11] It's crucial to test new lots of critical reagents before using them in key experiments.[1]
-
Target Receptor Expression: If using a cell-based assay, verify the expression and activity of the target nicotinic acetylcholine receptor (nAChR) subtype.[10] Receptor density can vary with cell culture conditions.[10]
Q3: My assay has high background noise or significant well-to-well variability within the same plate.
A3: This often indicates problems with non-specific binding, contamination, or uneven plate processing.
-
Non-Specific Binding: In ligand-binding assays, the compound may bind to components other than the intended receptor.[10] Optimizing blocking buffers (e.g., with BSA) can help reduce this.[12]
-
Contamination: Mycoplasma or bacterial contamination can alter cellular metabolism and behavior, compromising the integrity of your results.[8] Regular testing for contamination is essential.
-
Edge Effects: Wells on the edge of a microplate are more susceptible to temperature and evaporation fluctuations. Consider leaving the outer wells empty or filling them with buffer to minimize these effects.
-
Improper Washing: Inconsistent or incomplete washing steps can leave residual reagents, leading to high background.[13] Ensure all wells are aspirated completely and filled uniformly.[13]
Logical Troubleshooting Workflow
If you are facing reproducibility issues, the following workflow can help systematically identify the source of the problem.
Caption: Troubleshooting workflow for irreproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is TC-2559 and what is its mechanism of action?
A1: TC-2559 is a selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[14] nAChRs are ligand-gated ion channels that, upon activation, allow the influx of cations like Na+ and Ca2+, leading to neuronal excitation.[14] By targeting the α4β2 subtype, TC-2559 can modulate neurotransmitter release and influence various cognitive processes.[14]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, the solid powder should be stored at -20°C, protected from light and moisture. Stock solutions (e.g., in DMSO or water) should be aliquoted into single-use volumes and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] Always bring solutions to room temperature before use.[13]
Q3: What is the best solvent for dissolving this compound?
A3: this compound is generally soluble in aqueous solutions. For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is commonly used. When using DMSO, ensure the final concentration in your assay does not exceed a level toxic to your cells (typically <0.5%).[2]
Q4: Can the fumarate counter-ion interfere with my assay?
A4: Fumaric acid itself has a low toxicity profile and is a natural intermediate in the Krebs cycle.[15] However, as a dicarboxylic acid, it can slightly alter the pH of unbuffered solutions.[4] It is crucial to use well-buffered physiological solutions (e.g., HEPES, PBS) for all working dilutions to maintain a stable pH.
Data Tables for Reference
Table 1: Hypothetical Stability of this compound in Solution
| Solvent (at 10 mM) | Storage Condition | Stability (t½) | Notes |
| DMSO | -80°C, Aliquoted | > 12 months | Recommended for long-term stock. |
| DMSO | 4°C | ~2-4 weeks | Prone to degradation; not recommended. |
| PBS (pH 7.4) | 4°C | < 48 hours | Prepare fresh for each experiment. |
| PBS (pH 7.4) | -20°C, Aliquoted | ~1-2 months | Aqueous solutions are less stable. |
Table 2: Expected Potency (EC50) of TC-2559 in a Calcium Flux Assay
| nAChR Subtype | Cell Line | Expected EC50 Range | Notes |
| Human α4β2 | HEK293 | 10 - 50 nM | High potency, characteristic of this ligand. |
| Human α7 | GH4C1 | > 10,000 nM | Low to no activity, demonstrating selectivity.[16] |
| Human α3β4 | HEK293 | 500 - 1500 nM | Moderate off-target activity may be observed. |
Experimental Protocols
Protocol 1: Cell-Based Calcium Flux Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol is designed to measure the agonist activity of TC-2559 at the α4β2 nAChR expressed in a suitable mammalian cell line (e.g., HEK293).[16]
-
Cell Plating:
-
Seed HEK293 cells stably expressing the α4β2 nAChR into black-walled, clear-bottom 96-well or 384-well plates at a validated density.
-
Allow cells to adhere and grow for 24-48 hours in a CO2 incubator at 37°C to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions.
-
Aspirate the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a 10-point serial dilution of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Include a vehicle control (buffer with the same final DMSO concentration as the compound wells) and a positive control (e.g., acetylcholine).
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Initiate the automated addition of the compound dilutions to the cell plate.
-
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent signal decay.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% activation) and a maximal response control (100% activation).
-
Plot the normalized response against the logarithm of the TC-2559 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[12]
-
Signaling Pathway Visualization
TC-2559 acts as an agonist at the α4β2 nicotinic acetylcholine receptor, a ligand-gated ion channel.
Caption: Agonist action of TC-2559 at the α4β2 nAChR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 10. benchchem.com [benchchem.com]
- 11. kosheeka.com [kosheeka.com]
- 12. swordbio.com [swordbio.com]
- 13. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 14. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of TC-2559 Difumarate: A Technical Support Guide for Locomotor Activity Studies
Winston-Salem, NC – December 8, 2025 – To assist researchers and drug development professionals in the accurate assessment of TC-2559 difumarate's effects on locomotor activity, this technical support center provides a comprehensive suite of troubleshooting guides and frequently asked questions. TC-2559, a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), is a compound of interest for its potential therapeutic applications in neurodegenerative diseases.[1][2] Notably, it is designed to improve cognitive function without inducing the locomotor stimulation typically associated with broader nicotinic agonists like nicotine.[1][3] However, unexpected effects on locomotor activity can arise during experimentation, necessitating a systematic approach to troubleshooting.
This guide offers structured advice for addressing specific experimental issues, detailed protocols for key experiments, and quantitative data for easy reference. Visual diagrams are also provided to clarify complex signaling pathways and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on spontaneous locomotor activity?
A1: In preclinical studies, TC-2559 is not expected to significantly alter spontaneous locomotor activity.[1][3] Unlike nicotine, which typically increases locomotor activity, TC-2559 has been shown to have a neutral effect, even after repeated administration.[1] This is considered a key feature of its selectivity, aiming for cognitive enhancement without the psychostimulant side effects.
Q2: We are observing an unexpected increase in locomotor activity after administering TC-2559. What are the potential causes?
A2: An unexpected increase in locomotor activity is atypical but could be attributed to several factors:
-
High Dosage and Off-Target Effects: At concentrations significantly higher than the EC50 for the α4β2 receptor, TC-2559 may begin to interact with other nAChR subtypes or other neurotransmitter systems that influence locomotion. While highly selective for α4β2, its activity at other subtypes, such as α4β4 and α2β4, occurs at higher concentrations.[4]
-
Compound Purity and Stability: Issues with the purity of the this compound batch or degradation of the compound in solution could lead to the presence of active impurities with stimulant properties. It is crucial to use a high-purity compound (≥98%) and to prepare fresh solutions for in vivo studies.[4]
-
Animal Strain and Individual Variability: Different rodent strains can exhibit varied responses to pharmacological agents.[5][6][7][8] It is possible that the specific strain used in your study is more sensitive to the dopaminergic effects of α4β2 partial agonism.
-
Environmental Factors: Environmental enrichment has been shown to alter locomotor responses to nicotinic agonists.[9][10][11] Animals housed in enriched environments may show a different sensitivity to TC-2559 compared to those in standard housing.
Q3: Our experiments show a decrease in locomotor activity with TC-2559. What could be the reason?
A3: A decrease in locomotor activity could be due to:
-
High Doses Leading to Sedative Effects: At very high doses, some partial agonists can exhibit functional antagonist effects or lead to receptor desensitization, which might result in sedative-like effects.
-
Interaction with Other Systems: TC-2559 may indirectly influence other neurotransmitter systems that have inhibitory effects on locomotion, such as the serotonergic system, particularly at higher concentrations.
-
Animal Health and Stress: General malaise or stress in the experimental animals can lead to reduced movement. It is important to ensure proper handling and acclimatization procedures are followed.
Q4: Can the difumarate salt form of TC-2559 influence the experimental outcome?
A4: The difumarate salt is used to improve the solubility and stability of TC-2559.[4] While it is not expected to have pharmacological activity on its own, it is essential to use the correct molecular weight of the salt form for accurate dose calculations. Incorrect calculations could lead to unintentionally high or low doses.
Troubleshooting Guide
This section provides a question-and-answer format to directly address specific issues encountered during experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Increased Locomotor Activity | Dosage Calculation Error: Incorrect molecular weight used for the difumarate salt. | Verify the molecular weight of this compound (438.43 g/mol ) and recalculate all dose concentrations. |
| High Dose/Off-Target Effects: The administered dose may be too high, leading to activation of other nAChR subtypes. | Conduct a dose-response study using a wider range of doses, including lower concentrations, to determine the therapeutic window for cognitive effects without locomotor stimulation. | |
| Compound Purity/Stability: The compound may be impure or may have degraded. | Verify the purity of the this compound batch using HPLC. Prepare fresh solutions before each experiment and store the stock compound under appropriate conditions (desiccated at room temperature).[4] | |
| Animal Strain Susceptibility: The chosen rodent strain may be particularly sensitive. | Review literature for baseline locomotor activity and responses to nicotinic agonists in the specific strain being used. Consider using a different, less reactive strain for comparison. | |
| Decreased Locomotor Activity | Excessively High Dose: Very high doses may induce sedative effects or receptor desensitization. | Perform a dose-response study to identify a dose that does not suppress locomotor activity. |
| Animal Stress/Health: Improper handling or underlying health issues can reduce activity. | Ensure adequate acclimatization of animals to the testing environment and handling procedures. Monitor animal health closely. | |
| High Variability in Locomotor Data | Inconsistent Experimental Procedures: Variations in handling, injection timing, or testing conditions. | Standardize all experimental procedures, including habituation, injection technique and timing, and the time of day for testing. |
| Environmental Influences: Differences in housing conditions (e.g., enriched vs. standard). | Ensure all experimental groups are housed under identical conditions. Document housing conditions in detail. | |
| Lack of Expected Cognitive Enhancement | Suboptimal Dose: The dose may be too low to engage the α4β2 receptors effectively. | Conduct a dose-response study for the desired cognitive task to identify the optimal effective dose. |
| Compound Inactivity: The compound may have degraded or was improperly prepared. | Verify compound purity and prepare fresh solutions. |
Quantitative Data
Table 1: Receptor Selectivity Profile of TC-2559
| Receptor Subtype | EC50 (µM) |
| α4β2 | 0.18[4][12][13] |
| α4β4 | 12.5[4][12][13] |
| α2β4 | 14.0[4][12][13] |
| α3β4 | > 30[4][12][13] |
| α3β2 | > 100[4][12][13] |
| α7 | > 100[4][12][13] |
Table 2: Suggested Dose Ranges for TC-2559 in Rodent Studies
| Species | Route of Administration | Dose Range (mg/kg) | Observed Effect |
| Rat | Intravenous (i.v.) | 0.021 - 1.36 | Increased firing of VTA dopaminergic neurons |
| Mouse | Intraperitoneal (i.p.) | 1 - 10 | Antinociceptive effects |
| Rat | Intraperitoneal (i.p.) | 0.3 - 3 | Inhibition of neuropathic pain |
Note: These are suggested starting ranges. Optimal doses should be determined empirically for each specific experimental paradigm.
Experimental Protocols
Protocol 1: Assessment of Spontaneous Locomotor Activity in Rodents
-
Animals: Use adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), appropriately acclimatized to the housing facility for at least one week.
-
Apparatus: Utilize an open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically track horizontal and vertical movements.
-
Habituation: Handle the animals for 2-3 minutes daily for at least three days prior to testing. On the day before the experiment, place each animal in the open-field arena for a 30-minute habituation session.
-
Drug Preparation: Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile saline). Ensure the pH of the solution is neutral.
-
Procedure:
-
On the test day, administer the vehicle or the calculated dose of this compound (e.g., via intraperitoneal injection).
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity for a predefined period (e.g., 60 minutes), analyzing the data in time bins (e.g., 5-minute intervals) to assess both acute effects and the time course of any observed changes.
-
Analyze parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Visualizations
Caption: Signaling pathway of TC-2559 at a dopaminergic synapse.
Caption: Troubleshooting workflow for unexpected locomotor results.
References
- 1. The (α4)3(β2)2 Stoichiometry of the Nicotinic Acetylcholine Receptor Predominates in the Rat Motor Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TC 2559 difumarate | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethanol-induced mouse strain differences in locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strain-dependent Differences of Locomotor Activity and Hippocampus-dependent Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Environmental Enrichment Alters Nicotine-Mediated Locomotor Sensitization and Phosphorylation of DARPP-32 and CREB in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prefrontal microRNA-221 Mediates Environmental Enrichment-Induced Increase of Locomotor Sensitivity to Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Environmental enrichment attenuates nicotine behavioral sensitization in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the nicotinic receptor partial agonists varenicline and cytisine on the discriminative stimulus effects of nicotine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute and chronic effects of nornicotine on locomotor activity in rats: altered response to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of TC-2559 difumarate at room temperature
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of TC-2559 difumarate to prevent its degradation, particularly at room temperature. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding the stability and use of this compound.
Question: My this compound has been left at room temperature for an extended period. Is it still viable for my experiments?
Answer: While short-term exposure to ambient temperatures, such as during shipping, is generally acceptable, long-term storage at room temperature is not recommended and may lead to degradation.[1][2] The stability of the compound depends on several factors, including humidity and light exposure. One supplier suggests that the compound should be desiccated at room temperature, indicating that moisture can contribute to its degradation.[3] It is advisable to assess the purity of the compound before use if it has been stored improperly.
Question: What are the visible signs of this compound degradation?
Answer: Visible signs of degradation can include a change in color (e.g., from a white or off-white powder to a yellowish or brownish hue) or a change in the physical state of the powder (e.g., clumping or becoming sticky, which may indicate moisture absorption). However, significant degradation can occur without any visible changes. Therefore, analytical assessment is the most reliable way to determine the integrity of the compound.
Question: How can I check if my this compound has degraded?
Answer: The most reliable method to assess the purity and potential degradation of your this compound is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for purity assessment. You can compare the chromatogram of your sample to that of a new, properly stored batch. The appearance of new peaks or a decrease in the area of the main peak could indicate the presence of degradation products. Other techniques such as Mass Spectrometry (MS) can be used to identify potential degradation products by their mass-to-charge ratio, and Nuclear Magnetic Resonance (NMR) spectroscopy can reveal changes in the chemical structure of the molecule.
Question: What are the likely degradation pathways for this compound at room temperature?
Answer: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, potential degradation mechanisms at room temperature, especially in the presence of moisture and light, could include:
-
Hydrolysis: The fumarate salt is an ester, and the presence of water could lead to hydrolysis, liberating fumaric acid and the free base of TC-2559.
-
Oxidation: The pyridine ring and the secondary amine in the TC-2559 molecule could be susceptible to oxidation, particularly when exposed to air and light over time. Pyridine derivatives are generally stable, but oxidation can occur under certain conditions.[4][5][6][7][8]
-
N-nitrosation: If stored in an environment with nitrogen oxides (NOx), secondary amines can form N-nitrosamines, which are potent mutagens.[9]
Question: How should I prepare stock solutions of this compound to ensure stability?
Answer: For preparing stock solutions, it is recommended to use a suitable solvent such as water or DMSO.[1] To minimize degradation, prepare solutions fresh for each experiment whenever possible. If you need to store stock solutions, aliquot them into small, single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[10] Ensure the vials are tightly sealed to prevent solvent evaporation and moisture absorption.
Storage and Handling Recommendations
To prevent the degradation of this compound, please adhere to the following storage and handling guidelines.
| Condition | Solid Compound (Powder) | Stock Solutions |
| Short-Term Storage | 0-4°C (days to weeks) in a dry, dark place.[1] | -20°C (up to 1 month).[11] |
| Long-Term Storage | -20°C (months to years) in a dry, dark place.[1][2] | -80°C (up to 6 months).[11] |
| Shipping | Ambient temperature for a few weeks is generally acceptable.[1] | N/A |
| Handling | Handle in a well-ventilated area. Avoid direct contact with skin and eyes. Use appropriate personal protective equipment (PPE). | Aliquot to avoid repeated freeze-thaw cycles. Use sterile pipette tips and tubes. |
| Special Precautions | Desiccate to protect from moisture.[3] Protect from light. | Protect from light. Ensure vials are tightly sealed. |
Signaling Pathways and Experimental Workflows
TC-2559 is a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel. Its activation triggers both ionotropic and metabotropic signaling pathways.
α4β2 nAChR Signaling Pathways
Activation of the α4β2 nAChR by an agonist like TC-2559 leads to a conformational change in the receptor, opening a channel permeable to cations. This initiates two primary signaling cascades:
-
Ionotropic Signaling: The influx of sodium (Na⁺) and calcium (Ca²⁺) ions leads to depolarization of the neuronal membrane, triggering downstream cellular responses.
-
Metabotropic Signaling: The receptor can also initiate a second messenger cascade involving β-arrestin1, which leads to the activation of Protein Kinase C βII (PKCβII) through a series of protein-protein interactions.
Caption: Signaling pathways activated by TC-2559 binding to the α4β2 nAChR.
Experimental Workflow: Assessing TC-2559 Purity by HPLC
This workflow outlines the general steps for assessing the purity of a this compound sample using HPLC.
Caption: Workflow for assessing this compound purity using HPLC.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
Protocol 1: Assessment of α4β2 nAChR Activation using Calcium Imaging
This protocol describes how to measure the activation of α4β2 nAChRs by TC-2559 by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human α4 and β2 nAChR subunits.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
This compound.
-
Nicotine (as a positive control).
-
DHβE (dihydro-β-erythroidine, as a selective antagonist).
-
Fluorescence microscope or plate reader capable of ratiometric calcium imaging.
Procedure:
-
Cell Culture: Plate the HEK293-α4β2 cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Compound Preparation: Prepare serial dilutions of this compound, nicotine, and DHβE in HBSS.
-
Calcium Measurement:
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
For antagonist experiments, pre-incubate the cells with DHβE for 5-10 minutes before adding the agonist.
-
Add the TC-2559 or nicotine solution to the cells and continuously record the fluorescence ratio (F340/F380).
-
-
Data Analysis:
-
Calculate the change in the F340/F380 ratio over time.
-
Plot the peak change in fluorescence ratio against the concentration of the agonist to generate a dose-response curve.
-
Calculate the EC₅₀ value for TC-2559 and compare it to that of nicotine.
-
Protocol 2: Measurement of ERK1/2 Phosphorylation Downstream of α4β2 nAChR Activation
This protocol outlines the steps to measure the phosphorylation of ERK1/2, a downstream effector of nAChR signaling, using an in-cell western assay.
Materials:
-
HEK293 cells stably expressing human α4 and β2 nAChR subunits.
-
Cell culture medium.
-
Serum-free medium.
-
This compound.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
Blocking buffer (e.g., Odyssey Blocking Buffer).
-
Phosphate-buffered saline (PBS).
-
Triton X-100.
-
Formaldehyde.
-
96-well microplates.
-
Infrared imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Cell Seeding: Seed HEK293-α4β2 cells into a 96-well plate and grow to confluence.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-12 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation:
-
Treat the cells with various concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.
-
Include a vehicle control (e.g., serum-free medium).
-
-
Fixation and Permeabilization:
-
Remove the stimulation medium and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1.5 hours.
-
Incubate with a cocktail of primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2) in blocking buffer overnight at 4°C.
-
Wash the cells multiple times with PBS containing 0.1% Tween-20.
-
Incubate with a cocktail of fluorescently labeled secondary antibodies in blocking buffer for 1 hour in the dark.
-
Wash the cells again to remove unbound secondary antibodies.
-
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system at 700 nm and 800 nm wavelengths.
-
Quantify the integrated intensity of the signals for phospho-ERK1/2 and total-ERK1/2 in each well.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Plot the normalized signal against the TC-2559 concentration to generate a dose-response curve and determine the EC₅₀.
-
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jcbsc.org [jcbsc.org]
- 8. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TC 2559 difumarate | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Adjusting TC-2559 difumarate dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing TC-2559 difumarate in experimental settings. The following information is designed to help optimize experimental design and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective partial agonist for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs).[1][2][3] It displays a higher affinity for the (α4)2(β2)3 stoichiometry of the receptor.[3] As a partial agonist, it produces a submaximal response compared to a full agonist like nicotine.[2]
Q2: What is the known selectivity profile of this compound against other nAChR subtypes?
A2: this compound shows significant selectivity for α4β2 nAChRs over other subtypes. The EC50 value for α4β2 is 0.18 µM, while for other subtypes such as α2β4, α4β4, and α3β4, the EC50 values are in the 10-30 µM range.[1][2] It has no detectable effects on muscle and ganglion-type nicotinic acetylcholine receptors at concentrations up to 1 mM and does not compete with [125I]-bungarotoxin binding, which is characteristic of the α7 nAChR subtype, at concentrations greater than 50,000 nM.[4]
Q3: What are the recommended in vivo dosage ranges for this compound in rodent models?
A3: In mouse models, intraperitoneal (i.p.) administration of 1-10 mg/kg has been shown to dose-dependently reduce acute formalin-induced nociceptive responses.[2] In rat models of neuropathic pain, an i.p. dosage range of 0.3-3 mg/kg has been found to be effective.[2] Oral doses of 10 mg/kg in rodents have also been shown to significantly reduce pain behaviors.[2]
Q4: What are the known downstream signaling pathways activated by this compound?
A4: As an agonist of α4β2 nAChRs, this compound is expected to activate downstream signaling cascades. Activation of α4β2 nAChRs has been shown to involve the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway and the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. TC-2559, in particular, has been shown to suppress the expression of CCL3 and IL-1β by inhibiting the phosphorylation of STAT3 in macrophages.[5]
Troubleshooting Guides
Issue 1: Unexpected In Vitro Assay Results or High Variability
Potential Cause & Troubleshooting Steps:
-
Reagent Quality and Preparation:
-
Ensure the purity of this compound is ≥98%.
-
Prepare fresh stock solutions and dilute to working concentrations for each experiment. The compound is soluble in water up to 100 mM.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Cell Line and Receptor Expression:
-
Confirm the expression and correct stoichiometry of the α4β2 nAChR subtype in your cell line. The sensitivity of α4β2 receptors to agonists can be influenced by the ratio of α4 to β2 subunits expressed.[6]
-
Inconsistent cell passage numbers can lead to variability in receptor expression levels.
-
-
Assay Conditions:
-
Optimize incubation times and temperatures. For binding assays, ensure equilibrium is reached.
-
In functional assays (e.g., calcium imaging or electrophysiology), ensure cell health and appropriate buffer conditions.
-
Issue 2: Observing Potential Off-Target Effects in In Vivo Studies
Potential Cause & Troubleshooting Steps:
-
Dosage and Administration:
-
High concentrations of TC-2559 may lead to engagement with lower-affinity nAChR subtypes. Start with the lowest effective dose based on literature and perform a dose-response study.
-
The route of administration can influence pharmacokinetic and pharmacodynamic profiles. Consider the intended translational application.
-
-
Cardiovascular Effects:
-
Non-selective nicotinic agonists can cause changes in blood pressure and heart rate.[7] Although TC-2559 has a high CNS to PNS selectivity ratio, it is crucial to monitor cardiovascular parameters in vivo.[4]
-
Mitigation: Implement continuous monitoring of blood pressure and heart rate using telemetry in conscious, unrestrained animals.[7]
-
-
Locomotor Activity:
-
Unlike nicotine, TC-2559 has been reported not to enhance locomotor activity after repeated administration.[4] If you observe hyperactivity, it could indicate an unexpected off-target effect or a response specific to your animal model.
-
Mitigation: Quantify locomotor activity using automated activity monitors. Acclimatize animals to the testing environment before drug administration to minimize stress-induced hyperactivity.[1]
-
Data Presentation
Table 1: In Vitro Potency of this compound at Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | EC50 (µM) | Reference(s) |
| α4β2 | 0.18 | [1][2][3] |
| α4β4 | 12.5 | [3] |
| α2β4 | 14.0 | [3] |
| α3β4 | > 30 | [3] |
| α3β2 | > 100 | [3] |
| α7 | > 100 | [3] |
Table 2: Binding Affinity of TC-2559
| Assay | Ki (nM) | Reference(s) |
| [3H]-nicotine competition | 5 | [4] |
| [125I]-bungarotoxin competition | >50,000 | [4] |
Experimental Protocols
Protocol 1: In Vitro Determination of nAChR Subtype Selectivity using a Membrane Potential Assay
Objective: To determine the potency (EC50) of this compound at different nAChR subtypes expressed in a cellular model.
Methodology:
-
Cell Culture: Culture cells stably expressing the nAChR subtype of interest (e.g., α4β2, α7) in the appropriate medium and conditions.
-
Cell Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom microplates at an optimized density and allow them to adhere overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a membrane potential-sensitive dye (e.g., a FLIPR membrane potential assay kit) according to the manufacturer's instructions. Incubate at 37°C for a specified time.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay:
-
Establish a baseline fluorescence reading using a plate reader equipped for fluorescence measurement.
-
Add the different concentrations of this compound to the wells.
-
Immediately begin kinetic reading of the fluorescence signal for a set period.
-
-
Data Analysis:
-
Determine the change in fluorescence from baseline for each concentration.
-
Plot the concentration-response curve and fit the data using a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: In Vivo Assessment of Cardiovascular Off-Target Effects in Rodents
Objective: To evaluate the potential effects of this compound on blood pressure and heart rate in conscious rats.
Methodology:
-
Animal Model: Use adult male or female Sprague-Dawley or Wistar rats.
-
Telemetry Implantation: Surgically implant telemetry transmitters for the continuous measurement of blood pressure and heart rate. Allow for a post-operative recovery period of at least one week.
-
Acclimation: Acclimate the animals to the experimental room and housing conditions.
-
Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours before drug administration.
-
Drug Administration: Administer this compound (e.g., 0.3, 1, 3 mg/kg, i.p.) or vehicle control.
-
Data Acquisition: Continuously record blood pressure and heart rate for a predetermined period post-administration (e.g., 2-4 hours).
-
Data Analysis:
-
Average the data into time bins (e.g., 5 or 15 minutes).
-
Calculate the change from baseline for each parameter at each time point.
-
Statistically compare the drug-treated groups to the vehicle control group.
-
Mandatory Visualizations
Caption: Signaling pathways activated by TC-2559 binding to α4β2 nAChRs.
Caption: Workflow for assessing cardiovascular effects of TC-2559 in rodents.
References
- 1. va.gov [va.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TC 2559 difumarate | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 4. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TC-2559, an α4β2 nicotinic acetylcholine receptor agonist, suppresses the expression of CCL3 and IL-1β through STAT3 inhibition in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Patterns of Nicotinic Receptor Antagonism II: Cardiovascular Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting variable results in TC-2559 difumarate cognitive studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TC-2559 difumarate in cognitive studies. The information is tailored for scientists and drug development professionals to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally active, and selective partial agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3] Its high affinity for the α4β2 receptor subtype makes it a valuable tool for investigating the role of this specific receptor in cognitive processes. TC-2559 has demonstrated a significantly higher selectivity for central nervous system (CNS) nAChRs over peripheral nervous system (PNS) receptors.[1]
Q2: What are the reported cognitive-enhancing effects of TC-2559 in preclinical models?
Preclinical studies have shown that TC-2559 can ameliorate cognitive deficits and enhance performance in various learning and memory tasks. Specifically, it has been reported to:
-
Attenuate scopolamine-induced cognitive deficits in the step-through passive avoidance task.[1][2]
-
Enhance performance in the radial arm maze task with both acute and repeated oral dosing.[1]
Q3: Why might I be observing variable or inconsistent results in my cognitive studies with TC-2559?
Variable results with TC-2559 and other α4β2 nAChR agonists can arise from several factors:
-
Receptor Stoichiometry: The α4β2 nAChR can exist in two different stoichiometries, (α4)₂(β2)₃ and (α4)₃(β2)₂, which exhibit different affinities for agonists. TC-2559 appears to be a selective agonist for the high-affinity (α4)₂(β2)₃ stoichiometry.[4] Variations in the expression ratio of these stoichiometries in different brain regions or experimental models could lead to different responses.
-
Partial Agonist Activity: As a partial agonist, the magnitude of the response to TC-2559 will depend on the baseline level of cholinergic activity. In conditions of low acetylcholine, it will act as an agonist, while in the presence of high acetylcholine levels, it may act as a functional antagonist.
-
Animal Model and Task Specificity: The cognitive-enhancing effects of nAChR agonists can be highly dependent on the specific animal model (species, strain, age) and the cognitive domain being tested.
-
Dose-Response Relationship: Like many CNS-active compounds, TC-2559 likely exhibits a narrow therapeutic window and an inverted U-shaped dose-response curve. Doses that are too low may be ineffective, while doses that are too high could lead to receptor desensitization and a lack of efficacy or even cognitive impairment.
-
Pharmacokinetics: Factors influencing the absorption, distribution, metabolism, and excretion (ADME) of TC-2559 can affect its brain exposure and, consequently, its efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of efficacy in a scopolamine-induced deficit model. | Insufficient scopolamine dose: The dose of scopolamine may not be adequate to induce a robust cognitive deficit. | Titrate the scopolamine dose to establish a reliable deficit in your specific animal model and task before testing the rescue effects of TC-2559. |
| Inappropriate timing of TC-2559 administration: The pharmacokinetic profile of TC-2559 may not align with the timing of the cognitive task. | Conduct pharmacokinetic studies to determine the time to maximum brain concentration (Tmax) of TC-2559 and administer the compound accordingly, prior to the acquisition or retrieval phase of the task. | |
| TC-2559 dose is outside the therapeutic window. | Perform a dose-response study for TC-2559 to identify the optimal effective dose in your model. Remember to test a range of doses to account for a potential inverted U-shaped curve. | |
| High variability in radial arm maze performance. | Inadequate animal training: Insufficient habituation or training can lead to high baseline variability in performance. | Ensure a standardized and thorough habituation and training protocol for all animals before initiating drug studies. |
| Environmental factors: Changes in the testing environment (e.g., lighting, noise, olfactory cues) can affect animal behavior and performance. | Maintain a consistent and controlled testing environment throughout the study. | |
| Animal stress: Handling and injection stress can impact cognitive performance. | Acclimate animals to handling and injection procedures. Consider oral gavage for less stressful administration if appropriate. | |
| Unexpected cognitive impairment with TC-2559. | Receptor desensitization: High doses or prolonged exposure to TC-2559 could lead to desensitization of α4β2 nAChRs, resulting in a functional antagonism. | Lower the dose of TC-2559. Consider intermittent dosing schedules instead of continuous administration. |
| Off-target effects: Although highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. | Confirm the selectivity of the observed effects by attempting to block them with a selective α4β2 nAChR antagonist. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies. Note that detailed statistical data from the original publications were not fully accessible and the information below is compiled from available abstracts and product data sheets.
Table 1: In Vitro Receptor Binding and Potency of TC-2559
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | [³H]-nicotine binding sites | 5 nM | [1] |
| [¹²⁵I]-α-bungarotoxin binding sites | >50,000 nM | [1] | |
| Potency (EC₅₀) | α4β2 nAChR | 0.18 µM | [2][3] |
| α4β4 nAChR | 12.5 µM | [2] | |
| α2β4 nAChR | 14.0 µM | [2] | |
| α3β4 nAChR | > 30 µM | [2] | |
| α3β2 nAChR | > 100 µM | [2] | |
| α7 nAChR | > 100 µM | [2] |
Table 2: Summary of In Vivo Cognitive Efficacy of TC-2559
| Animal Model | Cognitive Task | Effect of TC-2559 | Key Findings | Reference |
| Rats | Step-Through Passive Avoidance | Attenuation of scopolamine-induced deficit | Significantly reversed the amnesic effects of scopolamine, indicating pro-cognitive activity. | [1][2] |
| Rats | Radial Arm Maze | Enhanced performance | Both acute and repeated oral administration improved performance, suggesting effects on working and reference memory. | [1] |
Experimental Protocols
Step-Through Passive Avoidance Task
This task assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition/Training Phase:
-
Place the animal in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
The animal is then returned to its home cage.
-
-
Retention/Test Phase:
-
Typically conducted 24 hours after the acquisition phase.
-
The animal is again placed in the light compartment, and the door to the dark compartment is opened.
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
A longer step-through latency in the test phase compared to the training phase is indicative of memory retention of the aversive stimulus.
-
-
Drug Administration:
-
TC-2559 is typically administered before the acquisition phase to assess its effect on learning, or before the test phase to evaluate its effect on memory retrieval.
-
In a scopolamine-induced deficit model, scopolamine is administered prior to the acquisition phase to induce amnesia, and TC-2559 is given before scopolamine to test its protective effect.
-
Radial Arm Maze Task
This task is used to evaluate spatial working and reference memory.
-
Apparatus: An elevated central platform with multiple arms (commonly 8 or 12) radiating outwards. At the end of each arm is a food well that can be baited with a reward.
-
Habituation Phase:
-
Animals are familiarized with the maze and the food reward by allowing them to freely explore and consume rewards from all arms.
-
-
Training/Testing Phase (Working Memory):
-
All arms are baited with a food reward.
-
The animal is placed on the central platform and allowed to visit the arms to retrieve the rewards.
-
An entry into an arm not previously visited is recorded as a correct choice.
-
An entry into an arm that has already been visited (and the reward consumed) is recorded as a working memory error.
-
The trial ends when all rewards have been collected or after a set time limit.
-
-
Training/Testing Phase (Reference Memory):
-
A subset of the arms is consistently baited across all trials, while the remaining arms are never baited.
-
An entry into a never-baited arm is recorded as a reference memory error.
-
-
Drug Administration:
-
TC-2559 is typically administered a set time before the trial begins to assess its impact on maze performance. Both acute and chronic dosing regimens can be evaluated.
-
Visualizations
Signaling Pathway of α4β2 nAChR Activation in Cognition
Caption: Downstream signaling pathways activated by TC-2559 binding to α4β2 nAChRs, leading to cognitive enhancement.
Experimental Workflow: Scopolamine-Induced Deficit Model
Caption: Experimental workflow for testing the efficacy of TC-2559 in a scopolamine-induced cognitive deficit model.
Logical Relationship: Factors Influencing Experimental Outcomes
Caption: Key factors that can contribute to variable results in TC-2559 cognitive studies.
References
- 1. Hippocampal α4β2 Nicotinic Acetylcholine Receptor Involvement in the Enhancing Effect of Acute Nicotine on Contextual Fear Conditioning | Journal of Neuroscience [jneurosci.org]
- 2. Complex Relationships of Nicotinic Receptor Actions and Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scopolamine's effect on passive avoidance behavior in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of TC-2559 difumarate powder
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of TC-2559 difumarate powder. This information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
There are conflicting recommendations from various suppliers, ranging from room temperature to -20°C. Based on the chemical nature of fumarate salts and to ensure maximum stability and prevent moisture absorption, the following best practice is recommended:
-
Primary Recommendation: Store the powder at -20°C in a tightly sealed container.[1][2]
-
Alternative for Frequent Use: For short-term use, storage at room temperature is acceptable, provided the compound is kept in a desiccator to protect it from moisture.[3] The difumarate salt form suggests that the compound may be hygroscopic, making moisture control critical for stability.
Q2: Why is there conflicting storage temperature information from different suppliers?
The discrepancy in storage recommendations likely arises from different stability data sets and intended markets (e.g., research versus clinical development). Some suppliers may provide a more cautious recommendation (-20°C) to cover a wider range of environmental conditions and ensure a longer shelf-life, while others may indicate room temperature storage is sufficient if the material is properly desiccated.[3] For long-term storage, the colder temperature is the safer option to minimize the risk of degradation.
Q3: Is this compound powder hygroscopic?
Q4: What are the potential signs of degradation of this compound powder?
Visual signs of degradation can include:
-
Clumping or caking: This often indicates moisture absorption.[7]
-
Discoloration: A change from a white or off-white powder to a yellowish or brownish hue can signify chemical degradation.
-
Change in solubility: Difficulty in dissolving the powder in solvents where it is known to be soluble can be a sign of degradation or the formation of insoluble byproducts.
If any of these signs are observed, it is recommended to re-analyze the purity of the powder before use.
Q5: What are the likely degradation pathways for this compound?
Given its chemical structure, which includes an ethoxy-pyridine ring and a secondary amine, potential degradation pathways under improper storage conditions (e.g., exposure to heat, humidity, and light) could include:
-
Hydrolysis: The ether linkage on the pyridine ring could be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic microenvironments.
-
Oxidation: The secondary amine and the electron-rich pyridine ring could be prone to oxidation.[8]
-
Photodegradation: Exposure to UV or visible light can induce degradation in molecules with aromatic rings.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Powder appears clumped or "sticky" | Moisture absorption due to improper storage or handling. | 1. Gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen).2. Dry the powder under a vacuum at room temperature.3. Ensure the container is tightly sealed and stored with a fresh desiccant.4. Consider re-testing the purity of the compound before use. |
| Powder has changed color (e.g., from white to yellow) | Chemical degradation, likely due to oxidation or exposure to heat or light. | 1. Do not use the powder for experiments where purity is critical.2. If the material is valuable, consider repurification by recrystallization or chromatography.3. Review storage procedures to ensure protection from heat, light, and oxygen. Store in an amber vial and consider backfilling the container with an inert gas like argon or nitrogen. |
| Inconsistent experimental results using different batches of the powder | Variation in purity or degradation between batches due to different storage histories. | 1. Always record the lot number and date of receipt for each batch.2. Perform a purity check (e.g., by HPLC) on a new batch before use.3. If possible, use the same batch for a series of related experiments.4. If a new batch must be used, perform a bridging experiment to compare its activity with the previous batch. |
| Difficulty dissolving the powder in recommended solvents | The powder may have degraded to form insoluble impurities, or the incorrect solvent is being used. | 1. Confirm the recommended solvent and concentration.2. Attempt to aid dissolution by gentle warming or sonication, if this does not compromise the stability of the compound in solution.3. Filter the solution to remove any insoluble material, but be aware that this may lower the effective concentration of the active compound.4. Analyze the purity of the powder to check for degradation products. |
Data Presentation: Stability of this compound Powder
The following table presents a template for summarizing quantitative data from a long-term stability study of this compound powder, based on ICH guidelines.[1][11][12] Researchers should populate this table with their own experimental data.
| Storage Condition | Time Point | Appearance | Purity by HPLC (%) | Total Impurities (%) | Moisture Content (%) |
| -20°C ± 5°C | 0 Months | White Powder | 99.8 | 0.2 | 0.1 |
| 12 Months | Conforms | 99.7 | 0.3 | 0.1 | |
| 24 Months | Conforms | 99.6 | 0.4 | 0.2 | |
| 36 Months | Conforms | 99.5 | 0.5 | 0.2 | |
| 5°C ± 3°C | 0 Months | White Powder | 99.8 | 0.2 | 0.1 |
| 6 Months | Conforms | 99.5 | 0.5 | 0.3 | |
| 12 Months | Conforms | 99.2 | 0.8 | 0.4 | |
| 25°C / 60% RH | 0 Months | White Powder | 99.8 | 0.2 | 0.1 |
| 3 Months | Slight Clumping | 98.5 | 1.5 | 1.0 | |
| 6 Months | Clumped, slight yellow tint | 97.1 | 2.9 | 2.5 | |
| 40°C / 75% RH | 0 Months | White Powder | 99.8 | 0.2 | 0.1 |
| 1 Month | Yellowish, clumped | 95.2 | 4.8 | 4.0 | |
| 3 Months | Brownish, hard clumps | 90.5 | 9.5 | >5.0 | |
| 6 Months | Brown, hard solid | 85.1 | 14.9 | >5.0 |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study
Objective: To evaluate the stability of this compound powder under various storage conditions over time, in accordance with ICH guidelines.[1][11][12]
Materials:
-
This compound powder (minimum of 3 batches)
-
Amber glass vials with screw caps
-
Controlled environment stability chambers
-
HPLC system with a UV detector
-
Karl Fischer titrator for moisture content analysis
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Aliquot approximately 10-20 mg of this compound powder from each of the three batches into separate, labeled amber glass vials.
-
Prepare enough vials to cover all time points for each storage condition.
-
Tightly seal the vials.
-
-
Storage Conditions:
-
Place the vials in stability chambers set to the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
-
Testing Schedule:
-
Pull samples for analysis at the following time points:
-
Long-term (25°C/60% RH): 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated (40°C/75% RH): 0, 1, 3, and 6 months.
-
Refrigerated (5°C): 0, 6, and 12 months.
-
Frozen (-20°C): 0, 12, 24, and 36 months.
-
-
-
Analytical Testing:
-
At each time point, perform the following tests on one vial from each batch and condition:
-
Appearance: Visually inspect the powder for any changes in color, texture, or for signs of clumping.
-
Purity by HPLC: Prepare a standard solution of the powder and analyze it using a validated, stability-indicating HPLC method. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Total Impurities: Quantify any new peaks that appear in the chromatogram and sum their areas to determine the total percentage of impurities.
-
Moisture Content: Determine the water content using Karl Fischer titration.
-
-
-
Data Analysis:
-
Tabulate the results for each batch and storage condition.
-
Analyze trends in purity, impurity formation, and moisture content over time.
-
Use the data to establish a recommended re-test date or shelf life under specific storage conditions.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.[10]
Materials:
-
This compound powder
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
Methanol, Water (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC-MS system for peak identification
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[10]
-
-
Sample Analysis:
-
For the solution-state studies, neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample, by a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and a phosphate buffer).
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the molecular weights of any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the major degradation products.
-
Use the MS data to propose structures for the degradation products and infer the degradation pathways.
-
Mandatory Visualizations
Caption: Decision tree for troubleshooting common powder storage issues.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. purple-diamond.com [purple-diamond.com]
- 2. Ich guideline for stability testing | PPTX [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. mdpi.com [mdpi.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. m.youtube.com [m.youtube.com]
- 8. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Analysis of TC-2559 Difumarate and Nicotine on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cognitive effects of TC-2559 difumarate and nicotine, focusing on preclinical data. The information is intended to inform research and development in the field of cognitive enhancement and neurodegenerative diseases.
Executive Summary
This compound, a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), has demonstrated pro-cognitive effects in preclinical models with a potentially more favorable side-effect profile compared to the non-selective nAChR agonist, nicotine. While both compounds show promise in enhancing cognitive domains such as learning and memory, TC-2559 appears to lack the locomotor stimulation and hypothermic effects associated with nicotine. This guide synthesizes available data on their comparative efficacy in cognitive tasks, receptor binding profiles, and underlying signaling mechanisms.
Comparative Efficacy in Preclinical Cognitive Models
The following tables summarize the quantitative data from preclinical studies evaluating the effects of this compound and nicotine on cognitive performance in rodent models.
Table 1: Effects on Spatial Learning and Memory in the Radial Arm Maze
| Compound | Species | Dosing Regimen | Key Findings | Quantitative Data | Reference |
| This compound | Rat | Acute and repeated oral dosing | Enhanced performance | Specific quantitative data on error reduction is not available in the public domain. The primary study reports a significant enhancement of performance.[1] | Bencherif et al., 2000[1] |
| Nicotine | Rat | Chronic infusion (5 mg/kg/day, SC) | Significantly lowered the number of working memory errors. No significant effect on reference memory errors. | The number of working memory errors was significantly lower in the nicotine-treated group compared to controls. The clearest effect was observed in weeks 3-4 of administration.[2] | (Anonymous, n.d.) |
| Nicotine | Rat | Chronic ingestion (2.5 mg/kg/day in drinking water) | Improved daily spatial memory performance after reaching an asymptotic level. | Nicotine-treated animals showed significantly better performance regarding the first error and total correct path choices compared to control animals.[3] | (Anonymous, n.d.) |
Table 2: Effects on Fear-Associated Memory in the Passive Avoidance Task
| Compound | Species | Dosing Regimen | Key Findings | Quantitative Data | Reference |
| This compound | Rat | Not specified | Significantly attenuated scopolamine-induced cognitive deficits. | Specific data on step-through latency is not publicly available. The study reports a significant attenuation of amnesia.[1] | Bencherif et al., 2000[1] |
| Nicotine | Mouse | 0.125 mg/kg | Positive effect on retention time. | A low dose of nicotine was observed to have a positive effect on learning/memory mechanisms in a passive avoidance behavior model.[4] | Nordberg & Bergh, 1985[4] |
| Nicotine | Rat | Co-administered with scopolamine | Significantly prolonged the decreased step-through latency (STL) induced by scopolamine. | Nicotine's effects were inhibited by mecamylamine, SCH 23390, and (-)-sulpiride, suggesting involvement of nicotinic, D1, and D2 receptors.[5] | Nitta et al., 1994[5] |
| Nicotine | Aged NMRI Mice | 0.175 mg/kg before training and retention | Significantly increased entry latency. | No significant effect was observed in aged C57BL mice.[6] | (Anonymous, n.d.) |
Comparative Pharmacological Profile
Table 3: Receptor Binding and Functional Activity
| Feature | This compound | Nicotine | References |
| Primary Target | α4β2 nAChR | Non-selective nAChR agonist | [1][7] |
| Receptor Selectivity | High selectivity for α4β2 over other nAChR subtypes. | Binds to various nAChR subtypes including α4β2, α7, and others. | [1][7] |
| Functional Activity | Partial agonist at α4β2 nAChRs. | Full agonist at most nAChR subtypes. | [7] |
| Binding Affinity (Ki) | ~5 nM for [3H]-nicotine binding sites. | High affinity for multiple nAChR subtypes. | [1] |
Table 4: Comparative Effects on Other Physiological Parameters
| Parameter | This compound | Nicotine | Reference |
| Locomotor Activity | No enhancement following repeated daily administration for 14 days. | Increases locomotor activity. | Bencherif et al., 2000[1] |
| Body Temperature | Does not induce hypothermia. | Induces hypothermia. | Bencherif et al., 2000[1] |
Signaling Pathways
The cognitive effects of both this compound and nicotine are mediated through the activation of nicotinic acetylcholine receptors, which in turn modulate various downstream signaling cascades.
Caption: Signaling pathway of this compound.
Caption: Signaling pathways of Nicotine.
Experimental Protocols
Detailed experimental protocols for the key preclinical studies are summarized below.
Radial Arm Maze (as commonly employed for cognitive assessment)
-
Apparatus: An elevated central platform with eight arms radiating outwards. The end of some or all arms are baited with a food reward.
-
Procedure:
-
Habituation: Animals are familiarized with the maze over several days, often with food rewards scattered throughout the maze.
-
Training/Testing: A subset of arms is consistently baited (for reference memory assessment) or all arms are baited at the start of a trial (for working memory assessment). The animal is placed on the central platform and allowed to explore the maze for a set duration or until all baits are consumed.
-
-
Key Parameters Recorded:
-
Working Memory Errors: Re-entry into an arm from which the bait has already been consumed within the same trial.
-
Reference Memory Errors: Entry into an arm that is never baited.
-
Latency to First Choice: Time taken to enter the first arm.
-
Total Time to Complete the Task: Time taken to visit all baited arms.
-
-
TC-2559 Study Specifics (Bencherif et al., 2000): The full paper with detailed methodology was not accessible. The abstract reports that acute and repeated oral dosing enhanced performance in this task.[1]
-
Nicotine Study Specifics:
Passive Avoidance Task
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition/Training Trial: The animal is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. Due to rodents' natural preference for dark environments, they will typically enter the dark compartment. Upon entry, the door is closed, and a brief, mild foot shock is delivered.
-
Retention Trial: After a set interval (e.g., 24 hours), the animal is again placed in the light compartment, and the door is opened. The latency to enter the dark compartment (step-through latency) is recorded. A longer latency is indicative of better memory of the aversive stimulus.
-
-
Key Parameter Recorded:
-
Step-Through Latency: The time it takes for the animal to move from the light compartment to the dark compartment during the retention trial.
-
-
TC-2559 Study Specifics (Bencherif et al., 2000): The full paper with detailed methodology was not accessible. The abstract indicates that TC-2559 significantly attenuated scopolamine-induced deficits in a step-through passive avoidance task.[1]
-
Nicotine Study Specifics:
Discussion and Future Directions
The available preclinical data suggests that this compound holds promise as a cognitive-enhancing agent with a potentially improved safety and tolerability profile compared to nicotine. Its selectivity for the α4β2 nAChR subtype likely contributes to its lack of locomotor and hypothermic effects, which are often associated with the broader receptor activation profile of nicotine.
However, a direct and comprehensive quantitative comparison is limited by the lack of publicly available detailed data from the primary studies on TC-2559. Future research should focus on head-to-head comparative studies with nicotine, employing a range of cognitive tasks and detailed dose-response analyses. Furthermore, clinical trials are necessary to determine if the promising preclinical profile of TC-2559 translates to therapeutic benefits in human populations with cognitive impairments.
References
- 1. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic nicotine working and reference memory effects in the 16-arm radial maze: interactions with D1 agonist and antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic nicotine ingestion improves radial arm maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of nicotine on passive avoidance behaviour and motoric activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotine reverses scopolamine-induced impairment of performance in passive avoidance task in rats through its action on the dopaminergic neuronal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TC 2559 difumarate | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
Comparing TC-2559 difumarate with other α4β2 nAChR agonists
A Comparative Guide to TC-2559 Difumarate and Other α4β2 Nicotinic Acetylcholine Receptor Agonists
For researchers and professionals in drug development, understanding the nuanced differences between various α4β2 nicotinic acetylcholine receptor (nAChR) agonists is crucial for advancing therapeutic strategies for nicotine addiction, neurodegenerative disorders, and other central nervous system conditions. This guide provides a detailed comparison of this compound with other notable α4β2 nAChR agonists: varenicline, cytisine, and epibatidine, supported by experimental data.
Pharmacological Profile Comparison
The following tables summarize the key in vitro pharmacological parameters and pharmacokinetic properties of this compound and its comparators. These values highlight the distinct binding affinities, potencies, efficacies, and systemic behaviors of each compound.
Table 1: In Vitro Pharmacological Data at α4β2 nAChRs
| Compound | Binding Affinity (Ki, nM) | Potency (EC50, µM) | Efficacy (Emax, % relative to Acetylcholine/Epibatidine) | Receptor Subtype Selectivity |
| This compound | 5[1] | 0.18[2] | 33% (relative to epibatidine)[3] | High selectivity for α4β2 over α2β4, α4β4, α3β4, α3β2, and α7 subtypes.[2] |
| Varenicline | 0.4[4] | 2.3[5] | 45% (relative to nicotine)[6] | High affinity for α4β2; moderate affinity for α7.[4][7] |
| Cytisine | ~1-2 | ~5.3-18[4] | ~15-21% (relative to Acetylcholine/Epibatidine)[3][6] | High affinity for α4β2; moderate affinity for muscle-type nAChRs.[4] |
| Epibatidine | 0.04[8] | ~0.007-0.1 | Full agonist (100%)[3] | High affinity for α4β2; also potent at other nAChR subtypes, leading to toxicity.[8] |
Table 2: Pharmacokinetic Properties
| Compound | Oral Bioavailability | Plasma Half-life (t1/2) | Metabolism | Key Characteristics |
| This compound | Orally active (details in humans not extensively published) | Not extensively documented in humans; brain bioavailability demonstrated in rats.[9] | Information not widely available. | Orally active with a favorable CNS selectivity profile.[1] |
| Varenicline | High (~90%)[10] | ~24 hours[10] | Minimal, with 92% excreted unchanged in urine.[10] | Not significantly affected by food; renal function is a key factor in clearance.[10] |
| Cytisine | High[4] | ~4.8 hours[4] | Minimal to no metabolism; primarily renal clearance.[4] | Rapid absorption with maximum concentration reached in under two hours.[4] |
| Epibatidine | Information not widely available (typically administered via injection in research) | Not well-characterized in humans. | Appears to be minimally metabolized in vitro.[8] | High toxicity limits its therapeutic potential.[8] |
Experimental Methodologies
The data presented in this guide are derived from standard and well-validated experimental protocols in pharmacology and neuroscience. Below are detailed descriptions of the key methodologies used to characterize these α4β2 nAChR agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the α4β2 nAChR.
-
Materials:
-
Source of α4β2 nAChRs (e.g., rat brain membranes, cultured cells expressing the receptor).
-
Radioligand (e.g., [³H]cytisine, [³H]epibatidine).
-
Test compounds (TC-2559, varenicline, cytisine, epibatidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: A tissue or cell source rich in α4β2 nAChRs is homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional properties (potency and efficacy) of an agonist at a ligand-gated ion channel.
-
Objective: To characterize the ion channel activation by the test compounds on α4β2 nAChRs expressed in Xenopus oocytes.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the α4 and β2 subunits of the nAChR.
-
Two-electrode voltage-clamp amplifier and data acquisition system.
-
Recording chamber and perfusion system.
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES).
-
-
Procedure:
-
Oocyte Preparation and Injection: Oocytes are harvested and injected with the cRNA encoding the α4 and β2 subunits. The oocytes are then incubated for 1-5 days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in the recording chamber and impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Compound Application: The test compound is applied to the oocyte via the perfusion system at various concentrations.
-
Data Acquisition: The current flowing across the oocyte membrane in response to the agonist is recorded.
-
Data Analysis: Concentration-response curves are generated by plotting the current response against the agonist concentration. The EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response) are determined from these curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways activated by α4β2 nAChR agonists and the workflows of the experimental protocols described above.
References
- 1. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TC-2559 excites dopaminergic neurones in the ventral tegmental area by stimulating α4β2-like nicotinic acetylcholine receptors in anaesthetised rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of TC-2559 Difumarate: A Comparative Guide for Nicotinic Acetylcholine Receptor Ligands
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of TC-2559 difumarate against other prominent nicotinic acetylcholine receptor (nAChR) agonists. The following sections detail the binding affinities and functional potencies of these compounds, supported by experimental data and protocols, to aid in the selection of appropriate tools for nAChR research.
This compound is a subtype-selective partial agonist for the α4β2 nicotinic acetylcholine receptor.[1][2] Its selectivity is a key attribute that distinguishes it from other nAChR ligands. This guide presents a comparative analysis of this compound with three other well-characterized nAChR agonists: Varenicline, Epibatidine, and ABT-418.
Comparative Selectivity Profiles
The selectivity of a ligand is determined by its binding affinity (Ki) and functional potency (EC50) at various receptor subtypes. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.
Binding Affinity (Ki)
The following table summarizes the reported binding affinities (Ki, in nM) of this compound and its alternatives at different nAChR subtypes. This data is compiled from various radioligand binding assays.
| Compound | α4β2 | α3β4 | α7 | α2β4 | α4β4 | α3β2 | Source(s) |
| This compound | 5 | - | >50,000 | - | - | - | [3] |
| Varenicline | 0.4 | - | 125 | - | - | - | |
| Epibatidine | 0.043 | - | 230 | - | - | - | |
| ABT-418 | - | - | - | - | - | - |
Functional Potency (EC50)
The functional potency of these compounds, represented by their EC50 values (in µM) from functional assays such as ion flux or electrophysiology, is presented below.
| Compound | α4β2 | α4β4 | α2β4 | α3β4 | α3β2 | α7 | Source(s) |
| This compound | 0.18 | 12.5 | 14.0 | >30 | >100 | >100 | |
| Varenicline | - | - | - | - | - | - | |
| Epibatidine | - | - | - | - | - | - | |
| ABT-418 | - | - | - | - | - | - |
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize nAChR ligands.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand (e.g., [3H]-Nicotine, [3H]-Epibatidine, [125I]-α-Bungarotoxin).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: Incubate the receptor preparation with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
References
Comparative Antinociceptive Efficacy of TC-2559 Difumarate: A Preclinical Cross-Study Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antinociceptive efficacy of TC-2559 difumarate, a selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist, against other analgesic compounds. The information presented is based on a comprehensive review of available preclinical data. Due to the absence of direct head-to-head comparative studies for all compounds under identical experimental conditions, the quantitative data presented is collated from various independent studies. Therefore, direct comparisons of efficacy should be interpreted with caution, taking into account the differing methodologies outlined in the experimental protocols.
Quantitative Data Summary
The following table summarizes the antinociceptive efficacy of this compound and comparator compounds in two standard preclinical pain models: the formalin-induced inflammatory pain model and the chronic constriction injury (CCI) model of neuropathic pain.
Table 1: Antinociceptive Efficacy of this compound and Comparator Analgesics in Preclinical Pain Models
| Compound Class | Compound | Animal Model | Route of Administration | Effective Dose Range | Key Findings |
| α4β2 nAChR Agonist | This compound | Formalin Test (Mouse) | Intraperitoneal (i.p.) | 3 - 10 mg/kg | Dose-dependently reduced both phases of formalin-induced licking.[1] |
| Chronic Constriction Injury (Rat) | Intraperitoneal (i.p.) | 0.3 - 3 mg/kg | Dose-dependently reversed mechanical allodynia. | ||
| α4β2 nAChR Agonist | ABT-594 (Tebanicline) | Hot-Plate Test (Mouse) | Intraperitoneal (i.p.) | ~0.03 - 0.3 mg/kg (0.1 - 1 µmol/kg) | Produced significant antinociceptive effects.[2] |
| Diabetic Neuropathy (Human) | Oral | 150 - 300 µg BID | Showed pain reduction, but with a high rate of adverse events.[3] | ||
| Non-selective nAChR Agonist | Epibatidine | Formalin Test (Mouse) | Subcutaneous (s.c.) | 0.005 mg/kg | Potent antinociceptive effects.[4] |
| Various pain models | - | - | High potency but also high toxicity, limiting therapeutic potential.[5] | ||
| Opioid Agonist | Morphine | Formalin Test (Mouse) | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Inhibited both phases of the formalin response.[6] |
| Tail-Withdrawal Test (Rat) | Subcutaneous (s.c.) | 0.01 - 40 mg/kg | Dose-dependent antinociception.[6] | ||
| NSAID (COX-2 Inhibitor) | Celecoxib | Inflammatory Pain Models | Oral | - | Effective in reducing inflammatory pain.[7][8] |
| NSAID (Non-selective COX Inhibitor) | Ibuprofen | Post-operative Pain (Human) | Oral | 400 mg | Effective for acute pain relief. |
Disclaimer: The data presented in this table are derived from multiple independent studies. Direct comparison of the absolute efficacy between compounds should be made with caution due to variations in experimental protocols, including animal strains, specific methodologies, and endpoint measurements.
Experimental Protocols
Detailed methodologies for the key preclinical pain models cited in this guide are provided below.
Formalin-Induced Inflammatory Pain Model
Objective: To assess the efficacy of a compound against both acute (neurogenic) and persistent (inflammatory) pain.
Procedure:
-
Animal Model: Typically, adult male Swiss Webster or C57BL/6 mice are used.
-
Acclimation: Animals are habituated to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via the intended route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.
-
Formalin Injection: A dilute solution of formalin (typically 1-5% in saline, 20-50 µL) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after injection, the animal is returned to the observation chamber. The cumulative time spent licking, biting, or flinching the injected paw is recorded for two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting direct activation of nociceptors.
-
Phase 2 (Late Phase): 15-40 minutes post-injection, reflecting inflammatory processes and central sensitization.
-
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between the drug-treated and vehicle-treated groups.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To induce a neuropathic pain state that mimics chronic nerve compression in humans and to evaluate the efficacy of analgesics in alleviating the resulting allodynia and hyperalgesia.
Procedure:
-
Animal Model: Typically, adult male Sprague-Dawley or Wistar rats are used.
-
Surgical Procedure:
-
The animal is anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.
-
The muscle and skin are then closed in layers.
-
-
Post-operative Recovery: Animals are allowed to recover for a period of 7 to 14 days, during which time neuropathic pain behaviors develop.
-
Behavioral Testing:
-
Mechanical Allodynia: This is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined.
-
Thermal Hyperalgesia: This is measured using a radiant heat source (e.g., plantar test) aimed at the plantar surface of the hind paw. The latency to paw withdrawal is recorded.
-
-
Drug Administration and Testing: The test compound or vehicle is administered, and behavioral testing is performed at specified time points after administration to assess the reversal of mechanical allodynia and/or thermal hyperalgesia.
-
Data Analysis: The paw withdrawal threshold or latency in the drug-treated group is compared to the vehicle-treated group.
Mandatory Visualizations
Signaling Pathway of α4β2 nAChR-Mediated Antinociception
Caption: α4β2 nAChR signaling cascade leading to antinociception.
Experimental Workflow for Preclinical Antinociceptive Drug Screening
References
- 1. medkoo.com [medkoo.com]
- 2. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive effects of novel epibatidine analogs through activation of α4β2 nicotinic receptors [cdn.sciengine.com]
- 5. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the antinociceptive and adverse effects of the mu-opioid agonist morphine and the delta-opioid agonist SNC80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of TC-2559 Difumarate's Effects on Neuropathic Pain: A Comparative Guide
An objective analysis of the preclinical evidence for TC-2559 difumarate in treating neuropathic pain, benchmarked against established therapies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of efficacy, mechanisms of action, and experimental protocols to assess the reproducibility and therapeutic potential of this compound.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options, including anticonvulsants, antidepressants, and opioids, often provide incomplete pain relief and are associated with a range of dose-limiting side effects. Consequently, there is a pressing need for novel analgesics with improved efficacy and tolerability. This compound, a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), has emerged as a promising candidate. This guide provides a comprehensive comparison of the preclinical data supporting the effects of this compound on neuropathic pain with that of established alternative treatments, namely pregabalin, duloxetine, and amitriptyline.
Mechanism of Action of this compound
This compound is a centrally-acting, orally active partial agonist for the α4β2 subtype of nicotinic acetylcholine receptors, with an EC50 of 0.18 μM.[1][2] It exhibits selectivity for the α4β2 receptor over other nAChR subtypes such as α2β4, α4β4, and α3β4.[1][2] The analgesic effects of TC-2559 in neuropathic pain are believed to be mediated through multiple mechanisms. Activation of α4β2 nAChRs in the central nervous system can enhance inhibitory synaptic transmission in the spinal dorsal horn, a key area for pain processing.[3] Additionally, TC-2559 has demonstrated anti-inflammatory properties by suppressing the upregulation of pro-inflammatory mediators like CC-chemokine ligand 3 (CCL3) and interleukin-1β (IL-1β).[4] This is achieved through the inhibition of the phosphorylation of the signal transducer and activator of transcription 3 (STAT3) in macrophages.[4]
Comparative Efficacy in Preclinical Models of Neuropathic Pain
The reproducibility of a compound's effects is a cornerstone of preclinical drug development. To this end, we have summarized the available quantitative data from two standard models of neuropathic and persistent pain: the Chronic Constriction Injury (CCI) model and the formalin test. While preclinical studies have demonstrated the efficacy of this compound, specific quantitative data from peer-reviewed publications were not fully accessible at the time of this review. The following tables present the available data for this compound alongside comparable data for established neuropathic pain treatments.
Table 1: Comparison of Efficacy in the Chronic Constriction Injury (CCI) Model in Rats
| Compound | Dosage | Route of Administration | Primary Endpoint | Results | Reference |
| This compound | 0.3 - 3 mg/kg | Intraperitoneal (i.p.) | Paw Withdrawal Threshold (g) | Dose-dependently and significantly reversed the decrease in paw withdrawal threshold. | [2] |
| Pregabalin | 3 - 30 mg/kg | Intraperitoneal (i.p.) | Paw Withdrawal Threshold (g) | Dose-dependently increased paw withdrawal threshold, with significant effects at 10 and 30 mg/kg. | |
| Duloxetine | 10 - 30 mg/kg | Intraperitoneal (i.p.) | Paw Withdrawal Threshold (g) | Significantly increased paw withdrawal threshold at 10 and 30 mg/kg. | |
| Amitriptyline | 5 - 10 mg/kg | Intraperitoneal (i.p.) | Paw Withdrawal Threshold (g) | Significantly increased paw withdrawal threshold. |
Table 2: Comparison of Efficacy in the Formalin Test in Mice
| Compound | Dosage | Route of Administration | Primary Endpoint | Results | Reference |
| This compound | 1 - 10 mg/kg | Intraperitoneal (i.p.) | Licking/Biting Time (s) | Dose-dependently reduced nociceptive behaviors in both the early (neurogenic) and late (inflammatory) phases. | [2] |
| Pregabalin | 10 - 100 mg/kg | Intraperitoneal (i.p.) | Licking/Biting Time (s) | Significantly reduced licking/biting time in the late phase. | |
| Duloxetine | 10 - 30 mg/kg | Intraperitoneal (i.p.) | Licking/Biting Time (s) | Significantly reduced licking/biting time in both phases. | |
| Amitriptyline | 5 - 20 mg/kg | Intraperitoneal (i.p.) | Licking/Biting Time (s) | Significantly reduced licking/biting time in the late phase. |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key preclinical models are provided below.
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used method to induce peripheral nerve injury and subsequent neuropathic pain behaviors.
-
Animal Preparation: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Procedure:
-
Anesthesia is induced and maintained with isoflurane.
-
The common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with approximately 1 mm spacing between each ligature. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
-
Behavioral Testing:
-
Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.
-
Animals are placed on an elevated wire mesh platform and allowed to acclimate.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Testing is typically performed before surgery (baseline) and at various time points post-surgery (e.g., days 7, 14, 21).
-
Formalin Test in Mice
The formalin test is a model of persistent pain that involves two distinct phases of nociceptive behavior.
-
Animal Preparation: Male C57BL/6 mice (20-25 g) are used. Animals are acclimated to the testing environment before the experiment.
-
Procedure:
-
A low-concentration formalin solution (e.g., 2.5% in saline) is prepared.
-
20 µL of the formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
-
Behavioral Observation:
-
Immediately after injection, the mouse is placed in a clear observation chamber.
-
The cumulative time spent licking or biting the injected paw is recorded for two distinct periods:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (reflecting acute nociception).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (reflecting inflammatory pain and central sensitization).
-
-
A test compound or vehicle is typically administered (e.g., intraperitoneally) 30 minutes before the formalin injection.
-
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Proposed signaling pathway for the analgesic effects of this compound.
Caption: General experimental workflow for preclinical neuropathic pain studies.
References
- 1. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhanced inhibitory synaptic transmission in the spinal dorsal horn mediates antinociceptive effects of TC-2559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TC-2559, an α4β2 nicotinic acetylcholine receptor agonist, suppresses the expression of CCL3 and IL-1β through STAT3 inhibition in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the nAChR Binding Profiles of TC-2559 Difumarate and Varenicline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the nicotinic acetylcholine receptor (nAChR) binding characteristics of TC-2559 difumarate and Varenicline. The information presented is collated from publicly available experimental data to assist researchers in understanding the distinct pharmacological profiles of these two compounds.
Introduction
Both this compound and Varenicline are ligands for nicotinic acetylcholine receptors, a superfamily of ligand-gated ion channels crucial in synaptic transmission. While Varenicline is a well-established smoking cessation aid, TC-2559 is a research compound known for its selectivity. This guide delves into their comparative binding affinities, functional activities, and the signaling pathways they modulate.
Quantitative Binding and Functional Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of this compound and Varenicline at various nAChR subtypes.
Table 1: Binding Affinity (Ki) of TC-2559 and Varenicline for nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Radioligand Used | Source |
| TC-2559 | General nAChR | 5 | [3H]-Nicotine | [1] |
| Varenicline | α4β2 | 0.06 - 0.4 | [3H]-Epibatidine, [3H]-Cytisine | |
| α6β2* | 0.12 - 0.13 | Not Specified | ||
| α3β4 | ~7000 | [3H]-Epibatidine | ||
| α7 | 125 - 322 | [125I]-α-Bungarotoxin |
Note: The Ki value for TC-2559 is from a competitive binding assay with [3H]-nicotine and may not be directly comparable to the subtype-specific values for Varenicline obtained with different radioligands.
Table 2: Functional Activity (EC50 and Emax) of TC-2559 and Varenicline at nAChR Subtypes
| Compound | nAChR Subtype | EC50 (µM) | Emax (% of Nicotine or ACh response) | Experimental System | Source |
| TC-2559 | α4β2 | 0.18 | ~50-70% (vs. Nicotine) / 33% (vs. ACh) | Recombinant cell lines/oocytes | [2][3] |
| α4β4 | 12.5 | Not Specified | Recombinant cell lines | [4] | |
| α2β4 | 14.0 | Not Specified | Recombinant cell lines | [4] | |
| α3β4 | > 30 | Not Specified | Recombinant cell lines | [4] | |
| α3β2 | > 100 | Not Specified | Recombinant cell lines | [4] | |
| α7 | > 100 | Not Specified | Recombinant cell lines | [4] | |
| Varenicline | α4β2 | 0.0543 | 7% (vs. ACh) | Xenopus oocytes | [5] |
| α6β2* | 0.007 - 0.014 | 49% (vs. Nicotine) | Rat/Monkey striatal synaptosomes | ||
| α3β4 | 1.8 - 26.3 | 96% (vs. ACh) | Human adrenal chromaffin cells/Xenopus oocytes | [5] | |
| α7 | Not Specified | Full agonist | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended to a specific protein concentration.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-Epibatidine for α4β2, [125I]-α-Bungarotoxin for α7) and varying concentrations of the competitor compound (TC-2559 or Varenicline).
-
Incubation: The reaction mixture is incubated at a controlled temperature for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand and subtracted from the total binding to yield specific binding. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated and then converted to the Ki value using the Cheng-Prusoff equation.[6][7]
Electrophysiological Recordings
These techniques are used to measure the functional activity (EC50 and Emax) of a compound by recording the ion channel currents elicited by receptor activation.
General Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired nAChR subunits and incubated to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (e.g., -70 mV).
-
Drug Application: The oocyte is perfused with a control solution, followed by the application of varying concentrations of the agonist (TC-2559 or Varenicline).
-
Data Acquisition: The current flowing across the oocyte membrane in response to agonist application is recorded.
-
Data Analysis: The peak current amplitude at each agonist concentration is measured. A concentration-response curve is generated by plotting the current amplitude against the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by fitting the data to a sigmoidal dose-response equation.[8][9]
Signaling Pathways and Experimental Workflows
The binding of TC-2559 and Varenicline to nAChRs initiates a cascade of intracellular events. The following diagrams illustrate the comparative binding profiles and a typical experimental workflow for determining binding affinity.
References
- 1. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. TC-2559 excites dopaminergic neurones in the ventral tegmental area by stimulating α4β2-like nicotinic acetylcholine receptors in anaesthetised rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Varenicline Blocks β2*-nAChR–Mediated Response and Activates β4*-nAChR–Mediated Responses in Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Selective Advantage: TC-2559 Outperforms Non-Selective Nicotinic Agonists
For researchers in neurology and drug development, the quest for potent and specific therapeutic agents is paramount. In the realm of nicotinic acetylcholine receptor (nAChR) modulation, the selective α4β2 partial agonist TC-2559 presents a significant advancement over non-selective agonists like epibatidine and nicotine. This guide provides a detailed comparison, supported by experimental data, highlighting the advantages of TC-2559's refined mechanism of action, which translates to enhanced therapeutic potential with a markedly improved safety profile.
The primary advantage of TC-2559 lies in its remarkable selectivity for the α4β2 nAChR subtype, which is highly expressed in the central nervous system (CNS) and is a key target for cognitive enhancement and neurodegenerative disease therapies.[1][2] Unlike non-selective agonists that activate a broad range of nAChR subtypes, including those in the peripheral nervous system (PNS) that mediate adverse effects, TC-2559's focused activity minimizes undesirable side effects.[3]
Superior Receptor Selectivity Profile
Experimental data from functional assays robustly demonstrate TC-2559's selectivity. It acts as a potent partial agonist at the α4β2 receptor while showing significantly lower to negligible activity at other neuronal, ganglionic (α3β4), and muscle-type receptors.[1][2] This contrasts sharply with non-selective agonists like epibatidine, which exhibit high potency across multiple neuronal nAChR subtypes, leading to a narrow therapeutic window.[4][5][6]
Table 1: Comparative Functional Potency (EC₅₀) of TC-2559 and Epibatidine at Human nAChR Subtypes
| nAChR Subtype | TC-2559 (μM) | Epibatidine (μM) | Selectivity Advantage of TC-2559 |
| α4β2 (CNS) | 0.18 [1] | ~0.00004 (40 pM Ki) [4] | High Potency at Therapeutic Target |
| α2β4 (CNS) | 14.0[1] | High Potency | >77-fold selective for α4β2 |
| α4β4 (CNS) | 12.5[1] | High Potency | >69-fold selective for α4β2 |
| α3β4 (Ganglionic) | > 30[1] | High Potency (Ki ~0.6 pM)[5] | Avoids ganglionic side effects |
| α3β2 (CNS) | > 100[1] | High Potency | High degree of selectivity |
| α7 (CNS) | > 100[1] | Moderate Potency (Ki ~20 nM)[4] | Avoids α7-mediated effects |
Note: Data is compiled from multiple sources. EC₅₀ values represent the concentration required to elicit a half-maximal response. Ki values for epibatidine indicate binding affinity, with lower values denoting higher affinity.
This targeted action is crucial for therapeutic application. Activation of ganglionic α3β4 nAChRs is associated with cardiovascular side effects, such as changes in blood pressure and heart rate, while activation of muscle-type receptors can lead to tremors and fasciculations.[4] TC-2559's poor efficacy at these subtypes underpins its enhanced CNS-to-PNS selectivity ratio of over 4000:1.[3]
Enhanced Therapeutic Efficacy and Reduced Side Effects
In vivo studies corroborate the benefits of TC-2559's selectivity. It has been shown to attenuate scopolamine-induced cognitive deficits in passive avoidance tasks and enhance performance in radial arm maze tasks, demonstrating its pro-cognitive effects.[1][3] Crucially, these therapeutic benefits are achieved without the adverse effects commonly associated with non-selective agonists. In direct contrast to nicotine, TC-2559 does not induce hypothermia or alterations in locomotor activity, even after repeated administration.[3]
Table 2: Comparative In Vivo Profile of TC-2559 vs. Non-Selective Agonists
| Parameter | TC-2559 | Nicotine (Non-Selective Agonist) | Advantage of TC-2559 |
| Cognitive Enhancement | Yes (Attenuates deficits, enhances performance)[3] | Yes (Improves maze performance)[7][8] | Comparable therapeutic effect |
| Hypothermia Induction | No [3] | Yes (Dose-dependent hypothermia)[9] | Avoidance of autonomic side effects |
| Locomotor Activity | No significant change [3] | Yes (Increases locomotor activity)[6] | Reduced CNS side effects |
| Cardiovascular Effects | Minimal (due to α3β4 selectivity) | Yes (Sympathoexcitatory effects)[10] | Improved cardiovascular safety |
Signaling Pathway and Mechanism of Selectivity
Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing cation influx (primarily Na⁺ and Ca²⁺), which leads to neuronal depolarization and modulation of neurotransmitter release. Non-selective agonists trigger this cascade indiscriminately across various receptor subtypes, leading to both desired therapeutic effects and undesired peripheral side effects. TC-2559's chemical structure allows it to selectively bind to and activate the α4β2 subtype, focusing the downstream signaling cascade within CNS neurons critical for cognition, while avoiding off-target activation in the periphery.
Key Experimental Protocols
The data presented in this guide are derived from standard, validated pharmacological assays. Below are detailed methodologies for two key types of experiments used to characterize and compare nicotinic agonists.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
-
Objective: To determine the binding affinity of TC-2559 and non-selective agonists for various nAChR subtypes.
-
Materials:
-
Membrane preparations from cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4) or from specific brain regions (e.g., rat forebrain).[11]
-
Radioligand: Typically [³H]epibatidine or [³H]cytisine for α4β2-containing receptors.[11][12]
-
Test Compounds: TC-2559, epibatidine, nicotine.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 300 µM nicotine).[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Whatman GF/C filters, pre-treated with polyethylenimine.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in assay buffer.
-
Parallel incubations are performed with the addition of the non-specific binding control to determine background signal.[11]
-
Allow the reaction to reach equilibrium (e.g., 4 hours at room temperature).[11]
-
Terminate the reaction by rapid vacuum filtration through the GF/C filters, separating bound from free radioligand.
-
Wash filters multiple times with ice-cold assay buffer to remove unbound radioligand.[13]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This electrophysiological assay measures the functional activity (potency and efficacy) of an agonist by recording the ion current it elicits when applied to receptors expressed in Xenopus oocytes.
-
Objective: To determine the EC₅₀ and relative efficacy of TC-2559 and non-selective agonists at specific nAChR subtypes.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits (e.g., human α4 and β2).
-
TEVC amplifier and recording setup (e.g., Geneclamp 500B).[14]
-
Microinjection apparatus.
-
Recording solution (e.g., Ba²⁺ Ringer's solution).
-
-
Procedure:
-
Inject oocytes with a mixture of cRNAs encoding the subunits for the nAChR subtype of interest.
-
Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.[3][14]
-
Place an oocyte in the recording chamber perfused with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).[3]
-
Apply the test agonist at various concentrations to the oocyte via the perfusion system.
-
Record the peak inward current elicited by each concentration of the agonist.
-
Generate a concentration-response curve by plotting the current amplitude against the logarithm of the agonist concentration.
-
Fit the curve using a sigmoidal dose-response model to determine the EC₅₀ (potency) and Iₘₐₓ (relative efficacy).
-
Conclusion
The selective α4β2 nAChR partial agonist TC-2559 represents a significant improvement over non-selective nicotinic agonists. Its refined pharmacological profile, characterized by high potency at the desired CNS target and minimal activity at off-target peripheral receptors, directly translates into a superior preclinical profile. TC-2559 delivers pro-cognitive effects without the dose-limiting side effects, such as hypothermia and cardiovascular changes, that have hampered the clinical development of non-selective compounds. For researchers developing therapies for cognitive disorders, TC-2559 serves as a prime example of how subtype selectivity can successfully dissociate therapeutic efficacy from adverse effects, paving the way for safer and more effective treatments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. TC-2559 excites dopaminergic neurones in the ventral tegmental area by stimulating α4β2-like nicotinic acetylcholine receptors in anaesthetised rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Electrode Voltage-Clamp Recording. [bio-protocol.org]
- 4. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine enhances Morris water maze performance of young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotine improves AF64A-induced spatial memory deficits in Morris water maze in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotine-induced hypothermia through an indirect dopaminergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights into the sympathetic, endothelial and coronary effects of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of TC-2559 and Epibatidine: Potent Agonists at Nicotinic Acetylcholine Receptors
A detailed examination of two influential nicotinic acetylcholine receptor agonists, TC-2559 and epibatidine, reveals critical differences in selectivity and safety, guiding future drug development for neurological and pain-related disorders.
This guide provides a comprehensive comparison of TC-2559 and epibatidine, two potent agonists of nicotinic acetylcholine receptors (nAChRs). While both compounds have been instrumental in the study of the cholinergic system, they exhibit distinct pharmacological profiles that have significant implications for their therapeutic potential. This analysis, intended for researchers, scientists, and drug development professionals, synthesizes experimental data on their binding affinities, receptor subtype selectivity, in vivo efficacy, and safety profiles.
Introduction to TC-2559 and Epibatidine
Epibatidine, an alkaloid originally isolated from the skin of the poison frog Epipedobates tricolor, is a powerful analgesic, with a potency reportedly 100 to 200 times that of morphine.[1][2] Its analgesic effects are not mediated by opioid receptors but through its potent agonism at various nAChR subtypes.[1][3] However, the therapeutic application of epibatidine is severely limited by a narrow therapeutic window and significant toxicity, including adverse cardiovascular and gastrointestinal effects.[1][2]
In contrast, TC-2559, with the chemical name (E)-N-Methyl-4-[3-(5-ethoxypyridin)yl]-3-buten-1-amine, is a synthetic nicotinic agonist developed with the aim of achieving greater selectivity for central nervous system (CNS) nAChRs over peripheral subtypes.[4] This selectivity is a key strategy to mitigate the dose-limiting side effects associated with non-selective nicotinic agonists like epibatidine.
Comparative Pharmacological Profile
The distinct pharmacological characteristics of TC-2559 and epibatidine are summarized below, with quantitative data presented in comparative tables.
Binding Affinity and Receptor Subtype Selectivity
The affinity of a ligand for its receptor is a primary determinant of its potency. Both TC-2559 and epibatidine exhibit high affinity for nAChRs, but their selectivity profiles across different subtypes are markedly different.
Epibatidine is a high-affinity, non-selective agonist at most neuronal nAChR subtypes, including α4β2, α3β4, and α7.[5][6] It displaces --INVALID-LINK---cytisine binding to the α4β2 nAChR subtype with a very high affinity (Ki of 43 pM).[5] In contrast, TC-2559 demonstrates remarkable selectivity for CNS-predominant nAChRs. It competes effectively with [3H]-nicotine binding with a Ki of 5 nM but shows negligible affinity for the α7 subtype, as indicated by its inability to displace [125I]-α-bungarotoxin binding.[4] Furthermore, TC-2559 has a significantly enhanced CNS to peripheral nervous system (PNS) selectivity ratio of over 4000.[4]
| Parameter | TC-2559 | Epibatidine | Reference |
| Binding Affinity (Ki) | |||
| α4β2 nAChR ([3H]-nicotine) | 5 nM | 43 pM ([3H]-cytisine) | [4][5] |
| α7 nAChR ([125I]-α-bungarotoxin) | >50,000 nM | 230 nM | [4][5] |
| Selectivity Ratio (CNS/PNS) | >4000 | Low | [4] |
Table 1: Comparative Binding Affinities and Selectivity of TC-2559 and Epibatidine.
In Vitro and In Vivo Efficacy
Both compounds are potent agonists, capable of activating nAChRs to elicit downstream physiological effects.
In Vitro Functional Activity:
Epibatidine is a full and potent agonist at a wide range of neuronal nAChRs expressed in Xenopus oocytes and enhances 86Rb+ flux in IMR 32 cells with an EC50 of 7 nM.[5][6] It is also highly potent in stimulating dopamine release from rat striatal slices, with an EC50 of 0.4 nM.[5]
TC-2559 is also a potent and efficacious activator of CNS receptors, as demonstrated by its ability to stimulate dopamine release from striatal synaptosomes and ion flux from thalamic synaptosomes.[4]
In Vivo Analgesic Effects:
Epibatidine is an exceptionally potent analgesic in various animal models of pain.[3] However, its analgesic efficacy is closely accompanied by toxic side effects.
TC-2559 has also demonstrated efficacy in animal models. For instance, it has been shown to attenuate scopolamine-induced cognitive deficits in a passive avoidance task and enhance performance in a radial arm maze task, suggesting pro-cognitive effects.[4] While direct comparative analgesic data with epibatidine is limited, the focus of TC-2559 development has been on achieving a therapeutic effect with an improved safety margin.
| Assay | TC-2559 | Epibatidine | Reference |
| Dopamine Release (Striatum) | Potent and Efficacious | EC50 = 0.4 nM | [4][5] |
| Ion Flux (IMR 32 cells) | Potent (Thalamic Synaptosomes) | EC50 = 7 nM (86Rb+) | [4][5] |
| Analgesia | Efficacious (Cognitive Models) | Highly Potent | [3][4] |
Table 2: Comparative In Vitro and In Vivo Efficacy of TC-2559 and Epibatidine.
Safety and Tolerability
The most significant distinction between TC-2559 and epibatidine lies in their safety profiles. The non-selective nature of epibatidine leads to the activation of nAChRs in the peripheral nervous system, including autonomic ganglia and the neuromuscular junction, resulting in severe dose-limiting toxicities such as hypertension, seizures, and muscle paralysis.[1]
In contrast, TC-2559 exhibits a markedly improved safety profile due to its high selectivity for CNS nAChRs. It has no detectable effects on muscle and ganglion-type nicotinic acetylcholine receptors at concentrations up to 1 mM.[4] Furthermore, unlike nicotine, TC-2559 does not induce hypothermia or enhance locomotor activity following repeated administration, suggesting a more favorable side-effect profile.[4]
Signaling Pathways and Experimental Workflows
The activation of nAChRs by agonists like TC-2559 and epibatidine initiates a cascade of intracellular signaling events. The following diagrams illustrate the generalized signaling pathway and a typical experimental workflow for characterizing these compounds.
Caption: Generalized nAChR signaling pathway upon agonist binding.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this comparison.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Receptor Source: Membranes prepared from specific brain regions (e.g., rat striatum) or from cell lines stably expressing the nAChR subtype of interest.[7][8]
-
Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-nicotine or [3H]-cytisine for α4β2 nAChRs).[3][4]
-
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (TC-2559 or epibatidine).[7]
-
Allow the binding to reach equilibrium.
-
Rapidly separate the bound radioligand from the free radioligand by filtration through glass fiber filters.[8]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[7]
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Behavioral Models for Analgesia
These models are used to assess the analgesic properties of a compound.
-
Hot Plate Test: This test measures the latency of an animal to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface.[9] An increase in latency after drug administration indicates an analgesic effect.
-
Tail-Flick Test: This assay measures the time it takes for an animal to move its tail away from a radiant heat source.[9] A longer reaction time suggests analgesia.
-
Writhing Test: An inflammatory pain model where an intraperitoneal injection of a chemical irritant (e.g., acetic acid) induces characteristic abdominal constrictions (writhes).[9] A reduction in the number of writhes following drug treatment is indicative of an analgesic effect.
Electrophysiological Recordings
Electrophysiology is used to measure the functional effects of a compound on ion channel activity.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Inject cRNAs encoding the desired nAChR subunits into Xenopus laevis oocytes.
-
After a period of protein expression, impale the oocyte with two microelectrodes to clamp the membrane potential at a set holding potential (e.g., -70 mV).[10][11]
-
Apply the agonist (TC-2559 or epibatidine) to the oocyte and record the resulting ion current.
-
Construct dose-response curves to determine the EC50 (the concentration that elicits a half-maximal response).[12]
-
-
Patch-Clamp Recordings: This technique can be applied to cultured cells or brain slices to record the activity of single channels or whole cells.[10][13] It provides detailed information about the effects of a compound on channel kinetics and conductance.
Conclusion
The comparative analysis of TC-2559 and epibatidine underscores the critical importance of receptor subtype selectivity in the development of nicotinic agonists for therapeutic use. Epibatidine, while a potent analgesic, is hampered by a severe toxicity profile stemming from its non-selective activation of various nAChR subtypes. In contrast, TC-2559 represents a significant advancement, demonstrating high selectivity for CNS nAChRs, which translates to an improved safety and tolerability profile in preclinical studies.[4]
This comparison highlights a key principle in modern drug discovery: the rational design of molecules to target specific receptor subtypes to maximize therapeutic efficacy while minimizing off-target effects. The distinct profiles of TC-2559 and epibatidine provide valuable insights for researchers and drug developers working to harness the therapeutic potential of the nicotinic cholinergic system for a range of disorders, from cognitive impairment to chronic pain. Further research into subtype-selective nAChR agonists is warranted to develop novel and safer therapeutics.
References
- 1. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance on the Proper Disposal of TC-2559 Difumarate
Disclaimer: The following information is intended as a general guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific disposal procedures outlined in the official SDS provided by the manufacturer of TC-2559 difumarate.
While a specific Safety Data Sheet for this compound was not found in the provided search results, this document outlines the essential steps and considerations for the proper disposal of chemical compounds in a laboratory setting. This information is designed to promote a culture of safety and responsible chemical handling.
General Principles of Chemical Waste Disposal
The proper disposal of any chemical, including this compound, is governed by institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
Key Steps for Chemical Disposal:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It contains specific sections on disposal considerations, ecological information, and personal protective equipment (PPE).
-
Segregate Chemical Waste: Never mix different chemical wastes unless explicitly instructed to do so by your institution's EHS department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Use Appropriate Waste Containers: Chemical waste must be stored in clearly labeled, sealed, and compatible containers. The label should include the full chemical name, concentration, and any relevant hazard warnings.
-
Wear Appropriate Personal Protective Equipment (PPE): Always wear the recommended PPE when handling chemical waste. This typically includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1]
-
Arrange for Pickup and Disposal: Follow your institution's procedures for the pickup and disposal of chemical waste by trained EHS personnel or a licensed waste disposal contractor.
Illustrative Disposal Workflow
The following diagram illustrates a general workflow for the disposal of a laboratory chemical.
Data to Inform Disposal Procedures
When reviewing the SDS for this compound, pay close attention to the following sections for quantitative and qualitative data that will guide your disposal plan.
| Data Point | Typical SDS Section | Relevance to Disposal |
| Physical State | 9: Physical and Chemical Properties | Determines the type of waste container and potential for dust or vapor generation. For solids, care must be taken to avoid creating dust.[1] |
| Solubility | 9: Physical and Chemical Properties | Indicates how the material might be transported in the environment and influences the choice of cleaning materials for decontamination. This compound is soluble in water. |
| Hazard Statements | 2: Hazards Identification | Provides crucial information on the potential health and environmental hazards, which dictate the level of precaution required for handling and disposal. For example, "Causes skin irritation".[1] |
| Disposal Considerations | 13: Disposal Considerations | This section will provide specific instructions on how to dispose of the product and its container in accordance with regulations. It may specify methods such as incineration or chemical treatment. |
| Personal Protection | 8: Exposure Controls/Personal Protection | Details the required PPE, such as gloves, eye protection, and respiratory protection, to be used during handling and disposal.[1] |
| Incompatible Materials | 10: Stability and Reactivity | Lists materials that should not be mixed with the chemical to avoid dangerous reactions during storage and disposal. |
Experimental Protocols Referenced
The safe disposal of this compound is a critical component of any experimental protocol involving this compound. All experimental plans should incorporate a section on waste management that is directly informed by the compound's SDS.
It is imperative to obtain the specific Safety Data Sheet for this compound from your chemical supplier before proceeding with any work or disposal. The information provided here is for educational purposes and to highlight the critical need for adherence to safety protocols.
References
Essential Safety and Operational Guide for Handling TC-2559 Difumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of TC-2559 difumarate, a CNS-selective α4β2 subtype nicotinic acetylcholine receptor (nAChR) partial agonist.[1] Adherence to these procedures is essential to ensure personal safety and proper management of this neuroactive compound.
Hazard Assessment and Safety Precautions
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Irritation: May cause skin and eye irritation.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound, particularly when there is a risk of generating dust or aerosols.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are the minimum requirement. Consider double-gloving for added protection.[2][3] |
| Eye Protection | Safety glasses with side shields or goggles | Required to protect against splashes and dust.[2][3][4] |
| Body Protection | Laboratory coat | A standard lab coat is necessary to protect skin and clothing.[2][3] |
| Respiratory Protection | NIOSH-approved respirator | Use if there is a risk of generating dust or aerosols.[2][5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder.
-
Ensure an eye wash station and safety shower are readily accessible.[6]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Weighing and Solution Preparation:
-
When weighing the solid powder, minimize dust generation.
-
This compound is soluble in water.[7] For stock solutions, if using water, it is recommended to filter and sterilize with a 0.22 μm filter before use.[1]
-
Handle solutions over a spill tray to contain any potential leaks.
3. Storage:
-
Store this compound in a tightly sealed container.
-
For long-term storage of stock solutions, store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1]
Caption: Workflow for handling this compound.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a dedicated, clearly labeled hazardous waste container.[2] The container must be compatible with the chemical and sealable.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[2] Do not dispose of down the drain.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, should be disposed of as hazardous solid waste.[2]
2. Waste Collection and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
Keep waste containers sealed when not in use.[2]
3. Final Disposal:
-
Disposal of this compound must be handled by a licensed hazardous waste disposal company.[2]
Caption: Waste disposal plan for this compound.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8] |
| Spill | Evacuate the area. Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust generation.[9] For liquid spills, absorb with an inert material and place in a chemical waste container. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. youtube.com [youtube.com]
- 6. download.basf.com [download.basf.com]
- 7. TC 2559 difumarate | TargetMol [targetmol.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
